molecular formula C25H23NO6 B2446936 Fmoc-Tyr(3-Methoxy)-OH CAS No. 1699289-36-5

Fmoc-Tyr(3-Methoxy)-OH

Cat. No.: B2446936
CAS No.: 1699289-36-5
M. Wt: 433.46
InChI Key: RNGOFAFWPOOZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr(3-Methoxy)-OH, with CAS number 881911-32-6, is a key protected amino acid building block specifically designed for Fmoc solid-phase peptide synthesis (SPPS) . The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amino function, which is stable under acidic conditions but can be cleanly removed under basic conditions, such as with piperidine, allowing for sequential peptide chain elongation . The key structural feature of this tyrosine derivative is the methoxy group at the 3-position of the aromatic phenol ring. This modification can significantly alter the electronic properties and hydrogen-bonding capacity of the tyrosine side chain, making it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry and drug design . This reagent is critically important in pharmaceutical research and development for the synthesis of novel peptide-based therapeutics. Its primary research value lies in its application for producing peptides with enhanced metabolic stability, modified receptor binding affinity, and tailored physicochemical properties. The 3-methoxy modification can be used to probe the role of tyrosine hydroxyl groups in biological interactions and to create peptide analogs resistant to enzymatic degradation. Researchers utilize this compound in the automated synthesis of complex peptides for a wide range of applications, including the development of receptor-targeted ligands, enzyme inhibitors, and diagnostic agents . The product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGOFAFWPOOZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Tyr(3-Methoxy)-OH: Properties and Application in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-3-methoxy-L-tyrosine (Fmoc-Tyr(3-Methoxy)-OH), a specialized amino acid derivative for solid-phase peptide synthesis (SPPS). It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of modified peptides. This document will delve into the core physicochemical properties of this reagent, the rationale for its use, and a detailed, field-proven protocol for its successful incorporation into peptide sequences.

Introduction: The Strategic Value of Modified Tyrosine Residues

Fmoc-based solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the assembly of complex peptide sequences with high fidelity.[1] The strategic incorporation of non-canonical or modified amino acids is a key approach in medicinal chemistry to modulate the pharmacological properties of a peptide, such as its binding affinity, enzymatic stability, and pharmacokinetic profile.

Tyrosine, with its phenolic side chain, is a frequent target for modification.[2] The introduction of a methoxy group at the 3-position of the phenyl ring, yielding this compound, offers a nuanced tool for peptide design. This modification can influence the electronic and steric properties of the tyrosine side chain, potentially altering hydrogen bonding capabilities and interactions with biological targets.[3]

Core Physicochemical Properties

A precise understanding of the reagent's properties is fundamental to its effective application. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 881911-32-6[4][5]
Molecular Formula C25H23NO6[4]
Molecular Weight 433.47 g/mol [4]
Appearance White to off-white solid/powderN/A
Purity Typically ≥95% (HPLC)[5]
Storage Store at -20°C for long-term stability[5]

The Role of the 3-Methoxy Modification: A Mechanistic Perspective

The introduction of a methoxy group ortho to the phenolic hydroxyl group on the tyrosine side chain has several important implications for peptide synthesis and function:

  • Electronic Effects: The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This can modulate the pKa of the phenolic hydroxyl group and influence its participation in hydrogen bonding or other non-covalent interactions within the peptide structure or with a target receptor.

  • Steric Hindrance: The presence of the methoxy group provides steric bulk adjacent to the hydroxyl group. This can influence the local conformation of the peptide backbone and potentially shield the hydroxyl group from certain enzymatic modifications, thereby increasing the in vivo stability of the resulting peptide.

  • Mimicking Post-Translational Modifications: In some contexts, 3-methoxytyrosine can act as a stable mimic of 3-hydroxytyrosine (a component of L-DOPA) or other hydroxylated or O-methylated post-translational modifications.[6]

  • Side-Chain Protection in SPPS: The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo side reactions (e.g., acylation) during peptide coupling steps.[7] For standard Fmoc-Tyr-OH, protection of this hydroxyl group (e.g., as a tert-butyl ether in Fmoc-Tyr(tBu)-OH) is common practice to ensure high-purity synthesis.[7] While the 3-methoxy group offers some steric hindrance, for syntheses requiring the highest fidelity, particularly for long or complex peptides, the use of an orthogonal protecting group on the 4-hydroxyl is still advisable. However, for short sequences, direct incorporation without side-chain protection may be feasible, though this should be validated on a case-by-case basis.[8]

Principles of Application in Fmoc-SPPS

This compound is utilized within the standard Fmoc/tBu solid-phase peptide synthesis workflow.[9] The synthesis cycle is characterized by two key steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.

The Fmoc Protecting Group

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid.[10] Its key features are:

  • Stability: It is stable to the acidic conditions often used for final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Orthogonality: Its removal under mild basic conditions (typically 20% piperidine in DMF) allows for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[10][]

The Coupling Reaction

The coupling of an Fmoc-amino acid to the free N-terminus of the resin-bound peptide requires the activation of the carboxylic acid. This is typically achieved by converting it into a more reactive species in situ. Common activation strategies include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like Oxyma or HOBt to improve efficiency and reduce racemization.[5] Uronium/aminium salt-based coupling reagents such as HBTU, HATU, or TBTU are also widely used for their high efficiency and rapid reaction times.[5]

Detailed Experimental Protocol: Incorporation of this compound

This protocol outlines a standard, self-validating procedure for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent (e.g., HBTU/HATU or DIC)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Additive (e.g., Oxyma or HOBt, if using carbodiimide activation)

  • Resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)

  • Dichloromethane (DCM) for washing

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the resin-bound peptide in the reaction vessel.

    • Wash the resin with DMF (3 x 5 mL/g of resin) to swell the polymer matrix, allowing for optimal reagent accessibility. This step is crucial for efficient reaction kinetics.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the suspension for 3-5 minutes. Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes. The two-step deprotection ensures complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 x 5 mL/g of resin) to remove all traces of piperidine and the fulvene-piperidine adduct.[10]

  • Preparation of the Coupling Solution (Activation):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).

    • Allow the solution to pre-activate for 1-2 minutes. Pre-activation ensures the formation of the active ester, ready for coupling.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The exact time may vary depending on the sequence.

  • Monitoring the Coupling Reaction (Self-Validation):

    • After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction. A positive result (blue/purple beads) indicates incomplete coupling.

    • If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a fresh solution of activated this compound.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL/g) and DCM (3 x 5 mL/g) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Visualization of the SPPS Cycle

The following diagram illustrates the core workflow for a single cycle of amino acid addition in Fmoc-SPPS.

SPPS_Cycle cluster_solution Solution Phase Resin_Fmoc Resin-Peptide-Fmoc Resin_NH2 Resin-Peptide-NH2 Resin_Fmoc:e->Resin_NH2:w Resin_NH2:w->Resin_Fmoc:e Wash_DMF DMF Wash Resin_NH2->Wash_DMF Piperidine 20% Piperidine in DMF Piperidine:s->Resin_Fmoc:n Fmoc_AA Fmoc-Tyr(3-OMe)-OH + Activator/Base Fmoc_AA:n->Resin_NH2:s

Caption: Workflow for a single amino acid addition in Fmoc-SPPS.

Conclusion

This compound is a valuable building block for the synthesis of modified peptides. The 3-methoxy modification provides a tool to subtly alter the electronic and steric environment of the tyrosine side chain, which can be leveraged to enhance the pharmacological properties of the final peptide. A thorough understanding of its properties and adherence to a robust, well-validated SPPS protocol, as detailed in this guide, are essential for its successful application in research and drug development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Fmoc-Tyr(tBu)-OH in Custom Peptide Synthesis.[Link]

  • AAPPTec. Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0.[Link]

  • Cusabio. this compound.[Link]

  • MDPI. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction.[Link]

  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers.[Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).[Link]

  • Humana Press. Methods and protocols of modern solid phase peptide synthesis.[Link]

  • YouTube. Introduction To The FMOC Approach: solid phase peptide syntheses.[Link]

  • Wikipedia. L-DOPA.[Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Link]

  • Wiley Online Library. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis.[Link]

  • Royal Society of Chemistry. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues.[Link]

  • Frontiers Media S.A. Editorial: Machine learning for peptide structure, function, and design.[Link]

  • Nature. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]

  • Elsevier. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).[Link]

  • MDPI. Peptides Incorporating 3,4-Dihydroxyprolines: Synthesis and Structural Study.[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Fmoc-Tyr(3-Methoxy)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown in Materials Characterization

In the landscape of drug discovery and peptide synthesis, the precise characterization of building blocks is paramount. N-α-Fmoc-3-methoxy-L-tyrosine (Fmoc-Tyr(3-Methoxy)-OH) represents a valuable, albeit sparsely documented, derivative for introducing modified tyrosine residues into peptide chains. An extensive search of the public scientific literature and chemical supplier databases reveals a conspicuous absence of published experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

This guide, therefore, takes a dual approach. Firstly, it provides a robust theoretical framework, predicting the ¹H NMR, ¹³C NMR, and mass spectra of this compound based on established spectroscopic principles and data from closely related analogs. Secondly, it offers detailed, field-proven protocols for acquiring this critical data, empowering researchers to perform their own characterization. By juxtaposing predictive analysis with established methodologies, this document serves as both a reference and a practical handbook for scientists working with this and similar novel amino acid derivatives.

Molecular Structure and its Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. Understanding the constituent parts is key to interpreting both predicted and future experimental data.

Fmoc_Tyr_3_Methoxy_OH_Structure cluster_tyrosine Tyrosine Core cluster_sidechain 3-Methoxy Sidechain cluster_fmoc Fmoc Group alpha_C α-C carboxyl_C COOH alpha_C->carboxyl_C amine_N NH alpha_C->amine_N beta_C β-C alpha_C->beta_C fmoc_CO C=O amine_N->fmoc_CO phenyl_C1 C1' beta_C->phenyl_C1 phenyl_C2 C2' phenyl_C1->phenyl_C2 phenyl_C3 C3' phenyl_C2->phenyl_C3 methoxy_O O-CH₃ phenyl_C3->methoxy_O phenyl_C4 C4' phenyl_C3->phenyl_C4 hydroxyl_O OH phenyl_C4->hydroxyl_O phenyl_C5 C5' phenyl_C4->phenyl_C5 phenyl_C6 C6' phenyl_C5->phenyl_C6 phenyl_C6->phenyl_C1 fmoc_O O fmoc_CO->fmoc_O fmoc_CH2 CH₂ fmoc_O->fmoc_CH2 fmoc_CH CH fmoc_CH2->fmoc_CH fluorenyl Fluorenyl Ring System fmoc_CH->fluorenyl

Caption: Molecular structure of this compound.

The key structural features influencing the spectra are:

  • The Fmoc Group: This large, aromatic moiety will dominate the aromatic region of the ¹H NMR spectrum and contribute a significant number of signals to the ¹³C NMR spectrum.

  • The Chiral Center (α-carbon): The protons attached to and near this center are diastereotopic, which can lead to more complex splitting patterns.

  • The Substituted Phenyl Ring: The methoxy and hydroxyl groups on the tyrosine side chain will influence the chemical shifts of the aromatic protons and carbons through their electronic effects (donating electron density via resonance).

  • The Methoxy Group: This will produce a characteristic singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum.

Predicted Spectroscopic Data

While experimental data is not publicly available, we can predict the expected spectral characteristics with a high degree of confidence.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to be complex, particularly in the aromatic region. The following table outlines the predicted chemical shifts (in ppm) and multiplicities for a spectrum recorded in a common NMR solvent like DMSO-d₆.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Fmoc Aromatic Protons7.90 - 7.30Multiplet8HThe eight protons of the fluorenyl ring system will produce a series of overlapping multiplets.
Tyrosine Aromatic Protons6.80 - 6.60Multiplet3HThe substitution pattern on the phenyl ring will lead to distinct signals for the three aromatic protons.
NH (Amide)~7.50Doublet1HCoupling to the α-proton. The exact shift is solvent and concentration-dependent.
α-CH~4.30Multiplet1HCoupling to the NH proton and the β-protons.
Fmoc-CH & CH₂4.25 - 4.15Multiplet3HOverlapping signals from the CH and CH₂ of the fluorenylmethoxy group.
OCH₃ (Methoxy)~3.75Singlet3HA characteristic sharp singlet for the methoxy group protons.
β-CH₂~3.00 & ~2.80Doublet of doublets (each)2HDiastereotopic protons, each coupling to the α-proton and geminally to each other.
OH (Phenolic)~9.00Singlet (broad)1HThe chemical shift can vary significantly with solvent and concentration.
COOH (Carboxylic Acid)>12.00Singlet (broad)1HOften a very broad signal, sometimes not observed.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show a larger number of signals, corresponding to each unique carbon environment.

Assignment Predicted Chemical Shift (ppm) Notes
COOH (Carboxylic Acid)~173
Fmoc C=O (Carbonyl)~156
Tyrosine Aromatic C (C-OH, C-OCH₃)148 - 145Two quaternary carbons.
Fmoc Aromatic C (quaternary)144 - 141Four quaternary carbons in the fluorenyl group.
Tyrosine Aromatic C (quaternary)~128
Fmoc Aromatic CH128 - 120Multiple signals for the aromatic CH carbons of the fluorenyl group.
Tyrosine Aromatic CH120 - 112Three signals for the aromatic CH carbons of the tyrosine side chain.
Fmoc CH₂~66
OCH₃ (Methoxy)~56
α-CH~55
Fmoc CH~47
β-CH₂~37
Predicted Mass Spectrometry Data

For mass spectrometry, Electrospray Ionization (ESI) is a common technique for this type of molecule.

  • Molecular Formula: C₂₅H₂₃NO₆

  • Molecular Weight: 433.46 g/mol

  • Predicted [M+H]⁺: 434.16

  • Predicted [M+Na]⁺: 456.14

  • Predicted [M-H]⁻: 432.14

Key Fragmentation Patterns: A characteristic fragmentation in MS/MS analysis would be the loss of the Fmoc group (222.07 Da) or cleavage at the benzyl position of the tyrosine side chain.

Comparative Analysis with Structurally Similar Analogs

To lend credence to our predictions, we can compare them with the known (though often limited) data of similar compounds. For instance, the ¹H NMR of Fmoc-L-Tyr(tBu)-OH shows aromatic signals for the Fmoc group in the 7.8-7.3 ppm range and for the tyrosine ring around 7.1 and 6.8 ppm. The α-CH is typically found around 4.4-4.2 ppm, and the β-CH₂ protons around 3.0-2.8 ppm. These values are in close agreement with our predictions for this compound, with the main difference expected in the tyrosine aromatic region due to the differing electronic effects of a methoxy versus a tert-butyl ether group.

Experimental Protocols for Data Acquisition

For researchers who have synthesized or acquired this compound, the following protocols provide a robust starting point for its characterization.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of this compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) if required prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥400 MHz recommended) prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 acq5 Perform 2D NMR (e.g., COSY, HSQC) for full assignment acq4->acq5 proc1 Apply Fourier transform acq5->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and reference to solvent or TMS proc3->proc4 proc5 Peak pick and reference ¹³C spectrum proc4->proc5 MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_proc_ms Data Analysis ms_prep1 Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) ms_prep2 Add a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode ms_prep1->ms_prep2 ms_acq1 Infuse the sample into the mass spectrometer via a syringe pump or LC system ms_prep2->ms_acq1 ms_acq2 Optimize ionization source parameters (e.g., capillary voltage, gas flow) ms_acq1->ms_acq2 ms_acq3 Acquire a full scan mass spectrum in both positive and negative ion modes ms_acq2->ms_acq3 ms_acq4 If necessary, perform MS/MS on the parent ion to obtain fragmentation data ms_acq3->ms_acq4 ms_proc1 Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M-H]⁻) ms_acq4->ms_proc1 ms_proc2 Compare the observed m/z values with the calculated exact mass ms_proc1->ms_proc2 ms_proc3 Analyze the fragmentation pattern to confirm the structure ms_proc2->ms_proc3

Caption: Workflow for mass spectrometry data acquisition and analysis.

Trustworthiness through Self-Validation:

The combination of high-resolution mass spectrometry (HRMS) and NMR provides a self-validating system. HRMS confirms the elemental composition with high accuracy, while NMR confirms the connectivity and three-dimensional arrangement of the atoms. A match between the predicted and experimentally obtained data from both techniques provides a high level of confidence in the structural assignment.

Conclusion and a Call for Data Sharing

While a definitive, experimentally-derived spectroscopic dataset for this compound remains elusive in the public domain, this guide provides a comprehensive predictive analysis and robust protocols for its characterization. The close correlation between the predicted data and the experimental data of its structural analogs offers a strong foundation for researchers.

It is hoped that this guide will not only aid those working with this specific compound but also encourage the broader scientific community to publish full characterization data for novel reagents. The open sharing of such fundamental data is crucial for the acceleration of scientific discovery and innovation in drug development and materials science.

References

No direct experimental data for this compound was found in the public domain. The predictions and protocols are based on general principles of NMR and mass spectrometry and data from related compounds.

  • PubChem - National Center for Biotechnology Information. (Accessible at: [Link]) - A comprehensive database of chemical molecules and their activities against biological assays. Used for retrieving information on related Fmoc-amino acids.

Technical Handling & Risk Mitigation: Fmoc-Tyr(3-Methoxy)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Fmoc-Tyr(3-Methoxy)-OH (CAS: 881911-32-6) is a specialized non-canonical amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS) to introduce the 3-methoxy-L-tyrosine residue (a structural analog of 3-O-methyldopa). Unlike standard tyrosine derivatives which often carry tert-butyl protection on the phenolic hydroxyl, this reagent typically presents with a free phenolic hydroxyl group at the 4-position, sterically modulated by the ortho-methoxy group.

This structural nuance dictates specific handling protocols to prevent oxidative degradation (browning) and unintended O-acylation during synthesis. This guide defines the safety, storage, and experimental parameters required to maintain reagent integrity and operator safety.

Physicochemical Identity & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-methoxy-L-tyrosine
Synonyms Fmoc-3-methoxy-Tyr-OH; Fmoc-3-O-methyl-DOPA
CAS Number 881911-32-6
Molecular Formula C₂₅H₂₃NO₆
Molecular Weight 433.45 g/mol
Appearance White to off-white lyophilized powder
Solubility Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM
Side Chain 3-methoxy-4-hydroxyphenyl (Free Phenol)

Hazard Identification & Safety Profile (GHS)

While specific toxicological data for this derivative is limited, it is classified based on the functional moiety profile (Fmoc-amino acids) and its metabolic parent (3-methoxy-tyrosine).

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
Critical Exposure Risks
  • Inhalation: Fine dust generation during weighing can irritate the upper respiratory tract.

  • Sensitization: Fmoc derivatives can act as sensitizers; repeated dermal contact may induce allergic dermatitis.

  • Hydrolysis Products: In contact with basic moisture, the Fmoc group may cleave, releasing dibenzofulvene , a potential skin irritant.

Technical Handling Protocols

Storage & Stability Lifecycle

The methoxy-phenol moiety is susceptible to slow oxidation and hygroscopic degradation. Strict adherence to the "Cold-Dry" chain is mandatory.

StorageLifecycle Receipt Receipt (Ambient/Ice Pack) QC Initial QC (Appearance Check) Receipt->QC LongTerm Long-Term Storage (-20°C, Desiccated) QC->LongTerm Usage Usage Cycle (Warm to RT) LongTerm->Usage equilibrate 1h Usage->LongTerm reseal under N2 Aliquot Aliquot Strategy (Avoid Freeze-Thaw) Usage->Aliquot if >10% used Aliquot->LongTerm

Figure 1: Reagent lifecycle emphasizing temperature equilibration and inert gas resealing.

Protocol:

  • Arrival: Inspect for yellowing (sign of oxidation).

  • Storage: Store at -20°C . The container must be tightly sealed and preferably stored within a secondary desiccator.

  • Equilibration: Before opening, allow the vial to warm to room temperature (approx. 1 hour) in a desiccator. Failure to do this causes condensation , leading to hydrolysis of the Fmoc group or clumping of the powder.

Weighing & Solubilization

PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95 dust mask (or fume hood operation).

  • Weighing: Perform in a draft-free enclosure or fume hood to contain dust. Use an anti-static gun if the powder is static-charged.

  • Solvent Selection:

    • Preferred: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

    • Concentration: Typical SPPS concentration is 0.1 M – 0.2 M.

    • Dissolution: Vortex gently. If the solution is cloudy, mild sonication (30s) is permissible. Avoid heating >40°C to prevent Fmoc cleavage.

Synthesis Integration (SPPS Insights)

Technical Insight: The free phenolic hydroxyl at position 4 presents a risk of O-acylation if highly reactive coupling reagents (e.g., HATU/HOAt) are used with large excesses of base (DIEA/NMM).

  • Coupling Reagent: Use DIC/Oxyma or HBTU/HOBt to minimize side reactions.

  • Base Handling: Add the base (DIEA) immediately before adding the activated amino acid to the resin. Prolonged pre-activation with base increases the risk of Fmoc cleavage or racemization.

  • Side Reaction Mitigation: The 3-methoxy group provides steric protection, reducing O-acylation compared to bare Tyr. However, if O-acylation is suspected (mass shift + amino acid mass), treat the resin with 20% piperidine (standard deprotection) which typically reverses O-acylation on tyrosine.

Emergency Response Logic

In the event of exposure or spillage, follow this logic flow to minimize harm.

EmergencyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Dermal Contact (Powder/Solution) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Spill Cleanup Type->Spill ActionSkin Wash with soap & water (15 mins). Remove contam. clothing. Skin->ActionSkin ActionEye Flush with water (15 mins). Lift eyelids. Seek medical aid. Eye->ActionEye ActionInhal Move to fresh air. Support breathing if labored. Inhal->ActionInhal Clean Wet wipe (DMF/Ethanol). Dispose as Chem Waste. Spill->Clean

Figure 2: Immediate response protocols for personnel exposure and laboratory spills.

Waste Disposal

  • Classification: Hazardous Chemical Waste.

  • Protocol: Do not dispose of down the drain. Collect in a container labeled for "Solid Organic Waste" (if powder) or "Halogen-Free Organic Solvents" (if dissolved in DMF).

  • Deactivation: No specific deactivation required beyond standard incineration protocols handled by EHS services.

References

  • PubChem. 3-Methoxytyrosine (Compound Summary). [Link]

Methodological & Application

Technical Application Note: Optimized SPPS Coupling of Fmoc-Tyr(3-Methoxy)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the standard protocol for the solid-phase peptide synthesis (SPPS) coupling of Fmoc-3-methoxy-L-tyrosine (Fmoc-Tyr(3-Methoxy)-OH).[1] This amino acid is a critical intermediate in the synthesis of peptidomimetics and is often used as a stable analog of L-DOPA or to modulate the physicochemical properties (hydrophobicity, hydrogen bonding) of bioactive peptides.[1]

Critical Distinction: Isomer Identity

It is imperative to distinguish between This compound (Ring substitution at position 3; Phenol at position 4) and Fmoc-Tyr(Me)-OH (O-methylation of the phenol at position 4).[1]

  • This compound: Contains a phenolic hydroxyl group (position 4) and a methoxy group (position 3).[1] The phenolic -OH is nucleophilic and requires protection (typically tBu ) or careful activation strategies to prevent O-acylation.[1]

  • Fmoc-Tyr(Me)-OH: The side chain is an anisole ether; it is chemically inert during coupling.[1]

This protocol focuses on the ring-substituted derivative: this compound. [1]

Synthesis Challenges
  • Steric Hindrance: The ortho-methoxy group creates steric bulk near the coupling site, potentially slowing reaction kinetics compared to native Tyrosine.[1]

  • Electronic Effects: The electron-donating methoxy group increases the electron density of the aromatic ring, making the phenolic oxygen (if unprotected) more nucleophilic and prone to side reactions (esterification/branching).[1]

  • Racemization: While Tyrosine derivatives are generally resistant to racemization, the use of strong bases (e.g., DBU, high concentrations of DIEA) during slow couplings can induce chirality loss.[1]

Materials & Reagents

ComponentSpecificationPurpose
Amino Acid This compoundBuilding block.[1] Preferably side-chain protected (tBu).[1][2][3][4]
Resin Rink Amide or Wang (0.3–0.6 mmol/g)Solid support.[1] Low loading recommended to reduce aggregation.[1]
Activator DIC (N,N′-Diisopropylcarbodiimide)Carbodiimide activator; minimizes O-acylation risks.[1]
Additive Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)Suppresses racemization; superior safety profile to HOBt.[1]
Base DIEA (Diisopropylethylamine)Only required if using HATU/HBTU (See warnings below).[1]
Solvent DMF (Peptide Synthesis Grade)Main reaction solvent.[1][5]
Deprotection 20% Piperidine in DMFRemoval of Fmoc group.[1][3][5][6]

Experimental Protocol

Workflow Visualization

The following diagram outlines the decision logic for coupling this compound, specifically addressing the side-chain protection status.

SPPS_Workflow Start Start: Fmoc-Deprotected Resin CheckAA Check AA: this compound Is Phenol (4-OH) Protected? Start->CheckAA Protected Yes (tBu Protected) CheckAA->Protected Yes Unprotected No (Free Phenol) CheckAA->Unprotected No Act_Strong Activation: HATU / DIEA (High Efficiency) Protected->Act_Strong Preferred Act_Mild Activation: DIC / Oxyma (Prevents O-Acylation) Protected->Act_Mild Alternative Unprotected->Act_Strong RISK: Side Chain Esterification Unprotected->Act_Mild MANDATORY Avoid Base Coupling Coupling Reaction (60-90 min, RT) Act_Strong->Coupling Act_Mild->Coupling Monitor Kaiser Test / Chloranil Test Coupling->Monitor Success Positive Coupling (Proceed to Capping) Monitor->Success Blue -> Colorless Fail Incomplete Coupling Monitor->Fail Blue Beads Remain ReCouple Double Couple (Fresh Reagents) Fail->ReCouple ReCouple->Coupling

Caption: Decision tree for coupling this compound emphasizing activator selection based on side-chain protection.

Step-by-Step Methodology
Step 1: Resin Preparation & Fmoc Deprotection[6]
  • Swelling: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% Piperidine/DMF (2 x 5 min).[1][6]

  • Wash: Drain and wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine (essential to prevent premature Fmoc removal of the incoming AA).[1]

Step 2: Activation (Choose A or B)[1]

Method A: DIC/Oxyma (Recommended for Unprotected Phenol or Racemization Prone Sequences) [1]

  • Rationale: This method creates a neutral pH environment, significantly reducing the risk of O-acylation on the free phenolic hydroxyl of the Tyr derivative.[1]

  • Calculations (for 0.1 mmol scale):

    • This compound: 3.0 eq (approx.[1] 0.3 mmol)[1][5]

    • Oxyma Pure: 3.0 eq (0.3 mmol)[1][5]

    • DIC: 3.0 eq (0.3 mmol)[1]

  • Procedure:

    • Dissolve AA and Oxyma in minimal DMF (approx. 2-3 mL).

    • Add DIC immediately prior to adding to the resin.

    • Pre-activation: Allow to react for 2 minutes (solution turns yellow/orange).

Method B: HATU/DIEA (Recommended ONLY for tBu-Protected AA) [1]

  • Rationale: Faster kinetics for sterically hindered amino acids, but the basic environment (DIEA) promotes esterification if the phenol is free.[1]

  • Calculations:

    • This compound: 3.0 eq[1]

    • HATU: 2.9 eq (Use slightly less than AA to prevent capping by uronium salt)[1]

    • DIEA: 6.0 eq[1]

  • Procedure:

    • Dissolve AA and HATU in DMF.[1]

    • Add DIEA.[1]

    • Add immediately to resin (minimize pre-activation time to < 1 min to avoid racemization).[1]

Step 3: Coupling[1][4][6]
  • Add the activated solution to the resin.[3][5]

  • Agitate (shake/vortex) at Room Temperature.

    • Standard Time: 60 minutes.

    • Hindered/Difficult Sequence: 90–120 minutes.[1]

  • Drain and Wash: DMF (3 x 1 min).

Step 4: Monitoring (Kaiser Test)

Perform a Kaiser Test (Ninhydrin) on a few resin beads.[1]

  • Colorless/Yellow Beads: Coupling complete.

  • Blue Beads: Incomplete coupling (free amines present).[1]

    • Action: Perform a Double Coupling . Repeat Step 2 & 3 using fresh reagents (consider switching to HATU if DIC failed, provided the side chain is protected).[1]

Step 5: Capping (Optional but Recommended)

If a faint blue color persists after double coupling, cap unreacted amines to prevent deletion sequences.[1]

  • Reagent: Acetic Anhydride (5%) + Pyridine (6%) in DMF.[1]

  • Time: 10 minutes.

Troubleshooting & Optimization Data

The following table summarizes common issues encountered with methoxy-tyrosine derivatives and their solutions.

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance from 3-OMe group.[1]Increase temperature to 50°C (Microwave SPPS) or use 5 eq. of AA.
Side Chain Esterification Free phenol reacting with activated AA (O-acylation).[1]Must use DIC/Oxyma .[1] Avoid HATU/DIEA. Treat resin with 20% Piperidine (5 min) after coupling to cleave any formed esters before the next step.[1]
Racemization Prolonged activation or high base concentration.[1]Use Oxyma Pure (superior to HOBt).[1] Limit pre-activation time.
Incomplete Fmoc Removal Aggregation of hydrophobic sequences.[1]Use DBU (2%) in the deprotection cocktail or heat to 40°C during deprotection.[1]

References

  • BenchChem. (2025).[1][3][5] Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Side-reaction Context). Retrieved from [1]

  • Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Organic Process Research & Development. (Contextual citation for Oxyma usage).

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - Activation and Coupling. Retrieved from [1]

  • University of California, Irvine (Nowick Lab). (Version 1.7.2).[1] Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [1]

(Note: While specific literature on 3-methoxytyrosine coupling is niche, the protocols above are derived from authoritative standards for hindered and side-chain modified Tyrosine derivatives in SPPS.)

Sources

Application Notes and Protocols for the Cleavage of Peptides Containing 3-Methoxytyrosine from Solid-Phase Resin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of 3-Methoxytyrosine

3-Methoxytyrosine is a valuable unnatural amino acid incorporated into peptides to serve as a probe for studying enzymatic mechanisms, particularly in the context of catechol-O-methyltransferase (COMT) activity, or to modulate the pharmacological properties of bioactive peptides. Its structure, featuring a methoxy group on the aromatic ring of tyrosine, introduces specific chemical considerations during the final and critical step of solid-phase peptide synthesis (SPPS): the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Standard cleavage protocols, typically employing strong acids like trifluoroacetic acid (TFA), are designed to be robust. However, the electron-donating nature of the 3-methoxy group increases the nucleophilicity of the aromatic ring, potentially rendering it more susceptible to electrophilic attack by carbocations generated during the cleavage process. This heightened reactivity necessitates a carefully optimized cleavage cocktail to prevent unwanted side reactions and ensure the integrity of the final peptide product. This application note provides a detailed guide to the principles and protocols for the successful cleavage of peptides containing 3-methoxytyrosine from various solid-phase resins.

Core Principles: The Chemistry of Cleavage and the Role of Scavengers

The cleavage of a peptide from the resin and the removal of acid-labile side-chain protecting groups is an acid-catalyzed process, most commonly using TFA.[1] This process generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker itself.[1] These electrophilic species can readily attack electron-rich amino acid residues, leading to undesired modifications.

Sensitive residues that are particularly susceptible to such modifications include tryptophan, methionine, cysteine, and tyrosine. The inclusion of "scavengers" in the cleavage cocktail is therefore essential to "trap" these carbocations before they can react with the peptide.[2] The choice and concentration of scavengers are dictated by the specific amino acid composition of the peptide.

For peptides containing 3-methoxytyrosine, the primary concern is the potential for electrophilic substitution on the activated aromatic ring. The methoxy group, being an ortho-, para-director, could activate the ring towards alkylation by carbocations. Therefore, a well-designed cleavage cocktail must effectively quench these electrophiles.

Visualizing the Cleavage Workflow

The general workflow for the cleavage of a peptide from the solid-phase resin is a multi-step process that requires careful execution to maximize yield and purity.

Cleavage_Workflow Resin Peptide-Resin Wash Wash and Dry Resin Resin->Wash Prepare Cleavage Treat with Cleavage Cocktail Wash->Cleavage Incubate Precipitation Precipitate Peptide in Cold Ether Cleavage->Precipitation Collect Filtrate Isolation Isolate Crude Peptide (Centrifugation/Filtration) Precipitation->Isolation Collect Precipitate Purification Purify Peptide (e.g., RP-HPLC) Isolation->Purification Dissolve

Caption: General workflow for peptide cleavage from solid-phase resin.

Optimized Cleavage Cocktails for 3-Methoxytyrosine-Containing Peptides

While the O-methyl group of 3-methoxytyrosine is generally stable to standard TFA cleavage conditions, the increased electron density of the aromatic ring warrants the use of a robust scavenger cocktail to prevent potential side reactions such as alkylation. Based on established principles for protecting electron-rich aromatic residues, the following cleavage cocktails are recommended.

Table 1: Recommended Cleavage Cocktails

Cocktail NameComposition (v/v)Key Scavengers & RationaleSuitable for Peptides with...
Modified Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS)Phenol: Acts as a scavenger for carbocations and is particularly effective in protecting tyrosine and other phenolic residues. TIS: A highly effective scavenger of carbocations, especially those derived from trityl-based protecting groups.[3]Peptides without other highly sensitive residues like Cysteine or Methionine.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, Thioanisole, EDT: A powerful combination of scavengers that provides comprehensive protection for a wide range of sensitive residues, including Cys, Met, Trp, and Tyr.[4]Complex peptides containing multiple sensitive residues in addition to 3-methoxytyrosine.

Causality Behind Experimental Choices:

  • Trifluoroacetic Acid (TFA): The primary reagent responsible for cleaving the peptide from the resin and removing acid-labile protecting groups. A concentration of 80-95% is typically used.

  • Phenol: The structural similarity of phenol to the tyrosine side chain makes it an excellent competitive scavenger for electrophiles that might otherwise react with the 3-methoxytyrosine residue.

  • Triisopropylsilane (TIS): TIS is a "hard" scavenger that is particularly effective at reducing and capping carbocations.[3] Its use is highly recommended to minimize alkylation of the electron-rich aromatic ring of 3-methoxytyrosine.

  • Water: A small amount of water is often included to act as a proton source and to help hydrolyze the ester linkage to the resin, particularly for Wang and Rink Amide resins.

  • Thioanisole and 1,2-Ethanedithiol (EDT): These "soft" scavengers are crucial when the peptide contains other sensitive residues like cysteine (to prevent re-attachment of trityl groups) and methionine (to prevent oxidation).[4]

Detailed Experimental Protocol: Cleavage from Wang Resin

This protocol provides a step-by-step methodology for the cleavage of a peptide containing 3-methoxytyrosine from Wang resin using the Modified Reagent B cocktail.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Phenol, crystalline

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

  • Shaker or vortex mixer

  • Centrifuge and centrifuge tubes

  • Nitrogen gas supply

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) to swell the resin beads and remove any residual solvents from synthesis.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation (Modified Reagent B):

    • Caution: Prepare the cleavage cocktail in a certified fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. TFA is highly corrosive.

    • For 100 mg of resin, prepare approximately 2 mL of the cocktail.

    • In a glass vial, carefully mix the following reagents in the specified order:

      • Trifluoroacetic acid (TFA): 1.76 mL (88%)

      • Phenol (liquefied by warming to 50 °C or use a 90% phenol in water solution and adjust volumes accordingly): 0.1 mL (5%)

      • Deionized Water: 0.1 mL (5%)

      • Triisopropylsilane (TIS): 0.04 mL (2%)

    • Mix the solution gently until homogeneous. The cocktail should be used immediately after preparation.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Seal the reaction vessel and agitate the mixture gently at room temperature for 2-3 hours. A longer reaction time (up to 4 hours) may be necessary for peptides with multiple arginine residues or other difficult-to-remove protecting groups.

  • Peptide Precipitation:

    • Filter the cleavage mixture directly into a larger centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA filtrate). A white precipitate of the crude peptide should form immediately.

    • Rinse the resin with a small amount of fresh TFA (2 x 0.5 mL) and add the washings to the ether.

    • Incubate the ether suspension at -20°C for at least 30 minutes to maximize peptide precipitation.

  • Peptide Isolation:

    • Centrifuge the suspension at low speed (e.g., 3000 rpm) for 5 minutes to pellet the crude peptide.

    • Carefully decant the supernatant (ether).

    • Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and dissolved organic impurities. Repeat the centrifugation and decanting steps.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.

Self-Validating System: Analysis and Troubleshooting

To ensure the integrity of the cleaved peptide, it is crucial to analyze the crude product before proceeding with purification.

Analysis of Crude Peptide:

  • Mass Spectrometry (MS): A small aliquot of the crude peptide should be dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS). This will confirm the molecular weight of the desired peptide and indicate the presence of any major side products.

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) of the crude product will provide a profile of the purity of the peptide and help to identify any deletion sequences or byproducts.[5]

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Incomplete Cleavage Insufficient reaction time or TFA concentration.Increase the cleavage time to 4 hours. If the problem persists, perform a small-scale test cleavage with a higher TFA concentration (e.g., 95%).
Presence of Side Products (e.g., +72 Da adducts) Inefficient scavenging of tert-butyl cations.Ensure the cleavage cocktail is freshly prepared. For particularly sensitive sequences, consider increasing the scavenger concentration (e.g., TIS to 3-5%).
Oxidation of Methionine Exposure to air during cleavage or work-up.If the peptide contains methionine, use Reagent K which contains thioanisole and EDT.[4] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Poor Precipitation Peptide is very hydrophilic or present in low concentration.Use a larger volume of cold ether. Ensure the ether is sufficiently cold (-20°C or colder). Lyophilization of the TFA solution (after partial evaporation) can be an alternative, but care must be taken with TFA fumes.

Conclusion

The successful cleavage of peptides containing 3-methoxytyrosine from solid-phase supports is readily achievable with careful consideration of the cleavage cocktail composition. The electron-rich nature of the 3-methoxytyrosine ring necessitates the use of a robust scavenger system to prevent electrophilic side reactions. By employing an optimized cocktail, such as a modified Reagent B or Reagent K, and following a meticulous experimental protocol, researchers can obtain high-purity peptides ready for downstream applications in drug discovery and biochemical research. The principles and protocols outlined in this application note provide a solid foundation for achieving this critical step in solid-phase peptide synthesis.

References

  • WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
  • Cleavage Cocktail Selection. CDN. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • Insoluble peptide after deprotection and cleavage? ResearchGate. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science (RSC Publishing). DOI:10.1039/D3SC02543H. Available at: [Link]

  • A novel tyrosine hyperoxidation enables selective peptide cleavage. PMC - NIH. Available at: [Link]

  • Cleavage Cocktails; Reagent K. Aapptec Peptides. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. PubMed. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC - NIH. Available at: [Link]

  • 3-Methoxytyrosine as an indicator of dopaminergic manipulation in equine plasma. Available at: [Link]

  • Overview of peptide and protein analysis by mass spectrometry. PubMed. Available at: [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

Use of Fmoc-Tyr(3-Methoxy)-OH for synthesizing fluorescently labeled peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Incorporation of Fmoc-Tyr(3-Methoxy)-OH for Intrinsic Fluorescence Probing

Abstract

This guide details the protocol for utilizing This compound (3-Methoxytyrosine) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard extrinsic labeling (e.g., FITC, Rhodamine) which introduces bulky heterocycles that may perturb peptide folding, 3-Methoxytyrosine serves as an isosteric intrinsic fluorescent probe . The methoxy substituent at the 3-position of the phenol ring alters the electronic environment, shifting the pKa and fluorescence emission spectrum relative to native Tyrosine. This allows researchers to monitor local electrostatic environments, solvent accessibility, and proton-coupled electron transfer (PCET) mechanisms with atomic-level resolution.

Introduction & Scientific Rationale

The Challenge of Native Tyrosine

Native L-Tyrosine (Tyr) is a useful intrinsic fluorophore (


 nm, 

nm). However, its fluorescence is heavily dependent on the ionization state of the phenolic hydroxyl group.
  • Protonated (Phenol): Fluorescent.[1][2][3][4]

  • Deprotonated (Phenolate): Non-fluorescent (Quenched).

  • Excited-State Proton Transfer (ESPT): In aqueous solution, excited Tyr often loses a proton to the solvent, quenching its own fluorescence.

The Solution: this compound

Incorporating 3-Methoxytyrosine introduces an electron-donating methoxy group ortho to the hydroxyl.

  • pKa Shift: The methoxy group alters the acidity of the phenolic proton, making it a distinct pH sensor compared to native Tyr.

  • Spectral Shift: The substituent induces a bathochromic shift (red shift) in emission, allowing it to be spectrally resolved from native Tyrosine residues in the same peptide.

  • Mechanistic Probe: It is frequently used to decouple proton transfer from electron transfer in redox-active peptides (PCET studies).

Chemical Specifications & Stability

PropertySpecification
Chemical Name Fmoc-3-methoxy-L-tyrosine
Formula

Molecular Weight ~433.45 g/mol
Fmoc Group Base-labile (removed by Piperidine)
Side Chain 3-Methoxy-4-Hydroxyphenyl (Stable to TFA)
Solubility Soluble in DMF, NMP
Fluorescence

nm;

nm (Solvent dependent)

Critical Note on Nomenclature: Ensure you are using This compound (Ring modification, free OH) and not Fmoc-Tyr(Me)-OH (O-Methyl protection, methoxy ether). The latter (O-Methyl) caps the phenol entirely, preventing ionization and acting as a "fluorescence lock," whereas the former (3-Methoxy) modulates the phenol's properties.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol uses standard Fmoc chemistry. The 3-methoxy group is robust and requires no special protection/deprotection steps.

Materials
  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

  • Coupling Reagents: HBTU/DIEA or DIC/Oxyma (Preferred for lower racemization).

  • Deprotection: 20% Piperidine in DMF.[5]

  • Cleavage Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5).
    
Synthesis Workflow (Automated or Manual)

Step 1: Resin Swelling Swell resin in DMF for 30 minutes.

Step 2: Fmoc Deprotection Treat resin with 20% Piperidine/DMF (


 min). Wash with DMF (

).

Step 3: Coupling this compound

  • Activation: Dissolve 4 eq. of this compound and 3.9 eq. of HBTU in DMF. Add 8 eq. of DIEA.

  • Reaction: Add activated solution to resin.[6] Shake for 45–60 minutes at Room Temp.

  • Note: The steric hindrance of the methoxy group is minimal; standard coupling times are sufficient.

Step 4: Washing & Capping Wash with DMF. Perform Kaiser test (Ninhydrin) to ensure complete coupling. If positive (blue), repeat coupling.

Step 5: Final Cleavage After chain assembly is complete:

  • Wash resin with DCM (

    
    ). Dry under Nitrogen.
    
  • Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H

    
    O).
    
  • Shake for 2–3 hours. (The methoxy ether is stable in TFA).

  • Precipitate peptide in cold Diethyl Ether.

Visualization of Workflow

SPPS_Workflow cluster_cycle Elongation Cycle Start Resin Preparation (Swelling) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate Activation (Fmoc-Tyr(3-OMe) + HBTU) Deprotect->Activate Free Amine Couple Coupling Reaction (Formation of Amide Bond) Activate->Couple Couple->Deprotect Next Cycle Cleave TFA Cleavage (Peptide Release) Couple->Cleave Synthesis Complete Final Labeled Peptide (Tyr-3-OMe Incorporated) Cleave->Final

Figure 1: SPPS workflow for incorporating this compound. The cycle repeats for subsequent amino acids.

Application: Fluorescence Characterization

Once synthesized and purified (HPLC), the peptide is ready for spectroscopic analysis.

Spectral Comparison Protocol
  • Buffer Preparation: Prepare 50 mM Phosphate buffers ranging from pH 4.0 to pH 12.0.

  • Concentration: Dissolve peptide to 10

    
    M.
    
  • Excitation: Set

    
     nm.
    
  • Emission Scan: Scan

    
     from 290 nm to 450 nm.
    
Expected Results
  • Native Tyr: Emission peak ~303 nm. Intensity drops significantly at pH > 10 (pKa ~10.1).

  • Tyr(3-Methoxy): Emission peak slightly red-shifted (~305–310 nm).

  • pKa Determination: Plot Fluorescence Intensity vs. pH. The inflection point indicates the pKa of the modified phenol. The electron-donating methoxy group typically increases the pKa, making the fluorophore stable over a wider pH range than native Tyrosine.

Data Table: Comparative Properties
FeatureNative Tyrosine (Tyr)3-Methoxytyrosine (Tyr(3-OMe))
Excitation Max 274 nm276 nm
Emission Max 303 nm305–310 nm
Quantum Yield ~0.14~0.02 – 0.10 (Environment dependent)
pKa (Phenol) ~10.1~10.3 – 11.0 (Shifted)
Main Utility General Protein FluorescenceLocal pH probe / Redox mechanistic probe
Mechanistic Diagram

Fluorescence_Mechanism Ground Ground State (S0) Phenol Form Excited Excited State (S1) Fluorescent Ground->Excited Excitation (276 nm) Quenched Quenched State (Phenolate/Solvent Transfer) Excited->Quenched pKa Dependent Deprotonation Emission Fluorescence Emission (Red Shifted for 3-OMe) Excited->Emission Radiative Decay Note 3-Methoxy group stabilizes the proton, reducing quenching at neutral pH Note->Excited

Figure 2: Jablonski-style diagram illustrating the fluorescence pathway. The 3-Methoxy modification modulates the deprotonation pathway, altering the ratio between Emission and Quenching.

Troubleshooting & Tips

  • Solubility: Peptides containing multiple aromatic residues (Tyr, Trp, Phe) can aggregate. Use a PEG-based resin (e.g., ChemMatrix) if synthesis fails.

  • Purification: Tyr(3-Methoxy) is slightly more hydrophobic than native Tyr. Expect a shift in retention time on Reverse-Phase HPLC (C18 column).

  • Identification: Mass Spectrometry (ESI-MS) is essential. The mass difference is exactly +30.03 Da (Methoxy vs Hydrogen) relative to the native sequence.

References

  • Solid-Phase Peptide Synthesis (SPPS) Standard Protocols. Source: Merck / Sigma-Aldrich Technical Library.
  • Fluorescence Properties of Tyrosine and Analogs.

    • Source: OMLC / PhotochemCAD D
    • URL:[Link]

  • Fmoc-Tyr(Me)

    • Source: PubChem Labor
    • URL:[Link]

  • Mechanisms of Tyrosine Fluorescence Quenching.

    • Source: Laws, W. R., & Sutherland, J. C. (1986). Photochemistry and Photobiology.
    • URL:[Link]

Sources

Application Note: Monitoring the Incorporation of 3-Methoxytyrosine in Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Basis[1][2][3][4][5][6]

The incorporation of 3-methoxytyrosine (3-MT) —also known as 3-O-methyldopa—into peptide sequences is a critical modification used in peptidomimetics to modulate receptor binding affinity, metabolic stability, and lipophilicity. Unlike the standard amino acid Tyrosine (Tyr), 3-MT possesses a methoxy group at the meta (3) position of the phenyl ring, while retaining the phenolic hydroxyl at the para (4) position.

This modification introduces a mass shift of +30.01 Da relative to native Tyrosine. Accurately monitoring this incorporation is essential for two distinct reasons:

  • Synthetic Verification: Confirming successful coupling of the non-canonical amino acid (NCAA) during Solid Phase Peptide Synthesis (SPPS).

  • Metabolic Profiling: Distinguishing the engineered 3-MT residue from potential metabolic byproducts (e.g., O-methylation of Tyrosine by COMT enzymes).

Chemical Properties & Challenges
  • Residue Mass: 193.07 Da (vs. Tyr 163.06 Da).

  • Hydrophobicity: 3-MT is more hydrophobic than Tyr due to the methyl ether, resulting in longer retention times on Reverse Phase (RP) columns.

  • Isobaric Interference: 3-MT is isomeric with O-methyltyrosine (Tyr(Me)), where the phenolic oxygen is methylated. High-fidelity chromatography is required to separate these regioisomers.

Methodology: Solid Phase Peptide Synthesis (SPPS)

Objective: Efficient coupling of Fmoc-3-methoxy-Tyr-OH into a growing peptide chain.

Critical Considerations (Expertise & Experience)
  • Side-Chain Protection: The phenolic hydroxyl group at position 4 of 3-MT is nucleophilic. If left unprotected, it can undergo O-acylation during subsequent coupling steps, leading to branched peptides (depsitides). Recommendation: Use Fmoc-3-methoxy-Tyr(tBu)-OH . If the tBu-protected building block is unavailable, use a "soft" coupling reagent (DIC/Oxyma) and avoid high concentrations of base (DIEA) to minimize side reactions.

  • Steric Hindrance: The methoxy group at the ortho position to the peptide backbone (relative to the side-chain connection) introduces minor steric bulk. Double coupling is mandatory.

Protocol A: Automated Synthesis Cycle (0.1 mmol scale)
  • Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) for C-terminal amides, or Wang resin for acids.

  • Swelling: DMF (2 x 15 min).

  • Deprotection: 20% Piperidine in DMF (1 x 2 min, 1 x 10 min). Wash with DMF (5x).

  • Coupling (Double Coupling Cycle):

    • Reagents: Fmoc-3-methoxy-Tyr(tBu)-OH (4 eq), HBTU (3.9 eq), DIEA (8 eq).

    • Solvent: NMP/DMF (1:1 v/v) to improve solubility of the hydrophobic NCAA.

    • Reaction Time: 2 x 45 minutes at Room Temperature.

    • Note: If using microwave-assisted SPPS, limit temperature to 50°C to prevent premature loss of the methoxy group or racemization.

  • Capping: Acetic anhydride/DIEA/DMF (10:5:85) for 5 minutes to terminate unreacted chains.

  • Cleavage:

    • Cocktail: TFA/TIPS/Water (95:2.5:2.5).

    • Duration: 2–3 hours. The TIPS (Triisopropylsilane) scavenger is crucial to prevent re-alkylation of the electron-rich 3-methoxy-phenol ring by carbocations generated during cleavage.

Analytical Monitoring: UHPLC-HRMS Workflow

Objective: Unambiguous identification and quantification of the 3-MT residue using High-Resolution Mass Spectrometry (HRMS).

Workflow Logic

The detection relies on the unique mass signature and the specific fragmentation of the 3-MT side chain. We utilize the Immonium Ion as a diagnostic marker.[1]

  • Tyrosine Immonium Ion:

    
     136.07
    
  • 3-Methoxytyrosine Immonium Ion:

    
     166.08
    
Protocol B: LC-MS/MS Configuration
ParameterSettingRationale
Column C18 Core-Shell (2.1 x 100 mm, 1.7 µm)Provides peak capacity to resolve 3-MT from Tyr and Tyr(Me).
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 60% B over 15 minShallow gradient required to separate hydrophobic isomers.
Flow Rate 0.3 mL/minOptimal for ESI efficiency.
MS Mode Positive ESI, Data Dependent Acquisition (DDA)Allows simultaneous precursor detection and fragmentation.
Target Mass [M+H]+ (Calc: Peptide Mass + 30.01 Da)Specific mass shift verification.
Diagnostic Fragmentation Pathway

The following Graphviz diagram illustrates the fragmentation logic used to confirm the presence of 3-MT.

MS_Fragmentation Peptide Precursor Peptide [M+H]+ Collision HCD/CID Fragmentation Peptide->Collision Isolation Backbone b/y Ion Series (Sequence Coverage) Collision->Backbone Peptide Bond Break Immonium Diagnostic Immonium Ion m/z 166.08 Collision->Immonium Side Chain Cleavage (Specific to 3-MT) Tyr_Imm Native Tyr Immonium m/z 136.07 Collision->Tyr_Imm Absent if 100% Substitution Immonium->Tyr_Imm +30.01 Da Shift

Caption: MS/MS fragmentation pathway highlighting the diagnostic shift of the immonium ion from m/z 136 (Tyr) to m/z 166 (3-MT).

Data Interpretation & Troubleshooting

Distinguishing Isomers (3-MT vs. Tyr(Me))

If your synthesis or biological sample might contain O-methyltyrosine (Tyr(Me)), mass spectrometry alone (MS1) is insufficient as they are isobaric.

  • Retention Time: 3-MT generally elutes earlier than O-methyltyrosine on standard C18 columns because the phenolic -OH (in 3-MT) is more polar than the methoxy ether at the para-position (in Tyr(Me)).

  • Fragmentation (MS2):

    • 3-MT: Yields a major fragment at m/z 166.08 (Immonium).

    • Tyr(Me): Yields a major fragment at m/z 166.08 (Immonium) but often shows a distinct loss of methyl radical or methanol depending on collision energy. Note: Chromatographic separation is the most reliable differentiation method.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Incorporation Steric hindrance at coupling site.Switch to HATU (1 eq) or use microwave coupling (50°C, 10 min).
Multiple Peaks (+42 Da) Acetylation of free OH.Ensure use of Fmoc-3-methoxy-Tyr(tBu)-OH. If using free OH, skip capping step after this specific coupling.
Peak Broadening Racemization during coupling.Use Oxyma Pure instead of HOBt; keep base (DIEA) ratio strictly 2:1 relative to coupling reagent.
Signal Suppression Co-elution with matrix.Optimize gradient: hold at 5% B for 2 min before ramping to flush salts.

Experimental Workflow Summary

This diagram summarizes the end-to-end process for incorporating and verifying 3-MT.

Workflow Start Peptide Design (Sequence Definition) SPPS SPPS Synthesis (Fmoc-3-methoxy-Tyr) Start->SPPS Cleavage Cleavage & Deprotection (TFA/TIPS/H2O) SPPS->Cleavage Resin Wash Purification Prep HPLC Purification Cleavage->Purification QC_Step QC: UHPLC-HRMS Purification->QC_Step Decision Check m/z 166 & Retention Time QC_Step->Decision Pass Release / Bioassay Decision->Pass Confirmed Fail Troubleshoot (See Table) Decision->Fail Impurity/Deletion Fail->SPPS Re-synthesize

Caption: Operational workflow from peptide design to analytical quality control.

References

  • PubChem. (n.d.). 3-Methoxytyrosine (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Pezzoli, S. et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma. Clinica Chimica Acta. Retrieved from [Link]

  • Masonaco. (n.d.). Separation of m/p-tyrosines. Masonaco.org. Retrieved from [Link]

  • Zhang, X. et al. (2008). Synthesis of 3,5-difluorotyrosine-containing peptides: application in substrate profiling. PubMed. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 3-Methoxytyrosine Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-Tyr(3-Methoxy)-OH Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting incomplete coupling of Fmoc-Tyr(3-Methoxy)-OH Content Type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Peptide Synthesis Support Module. You are accessing this guide because you are experiencing incomplete coupling or low crude purity when incorporating This compound (3-methoxytyrosine or 3-O-methyl-DOPA derivative) into a peptide sequence.

This residue presents a dual challenge: steric hindrance due to the ortho-substitution on the aromatic ring and electronic activation of the aromatic system, which increases the risk of racemization. The guide below synthesizes mechanistic insights with field-proven protocols to resolve these issues.

Part 1: The Pre-Flight Check (Critical Diagnostics)

Q1: I am seeing a deletion sequence at the Tyr(3-OMe) position. Is this purely a steric issue? Diagnosis: Not necessarily. While the 3-methoxy group adds steric bulk near the peptide backbone, you must first rule out side-chain interference .

  • Check your Building Block: Verify the protection status of the phenolic hydroxyl (position 4).

    • Scenario A: Fmoc-Tyr(3-OMe)-OH (Free Phenol). If the 4-OH is unprotected, it can act as a nucleophile, leading to O-acylation (branched peptides) or ester formation. This consumes your activated amino acid, appearing as "incomplete coupling" of the main chain.

    • Scenario B: Fmoc-Tyr(3-OMe)(tBu)-OH (Protected). If the 4-OH is protected (e.g., tBu), the issue is likely steric shielding of the activated carboxyl group or peptide aggregation on the resin.

Q2: The Kaiser test is slightly orange, not blue. Is the coupling complete? Answer: Do not trust the Kaiser test for this specific residue.

  • Why? The methoxy group is electron-rich. If the coupling is incomplete, the remaining amine might be buried in a hydrophobic pocket created by the bulky tyrosine derivative, leading to a false negative (no color).

  • Recommendation: Use the Chloranil Test (more sensitive for secondary amines or aggregated sequences) or perform a micro-cleavage followed by HPLC/MS analysis to confirm the presence of the Ante-Tyr sequence (deletion product).

Part 2: Reagent & Chemical Optimization

Q3: I am using standard DIC/HOBt activation. Why is it failing? Analysis: Carbodiimide couplings (DIC) are often too slow for sterically hindered amino acids. The 3-methoxy group creates a "steric wall" that retards the approach of the resin-bound amine.

  • The Fix: Switch to Uronium (HATU) or Phosphonium (PyBOP) activators. These generate highly reactive active esters (At-esters) that accelerate acylation kinetics faster than the rate of side reactions (like anhydride formation).

Q4: Will the electron-rich ring cause racemization? Answer: Yes, this is a significant risk.

  • Mechanism: The 3-methoxy group is an electron-donating group (EDG). It increases electron density on the aromatic ring, which can stabilize the enol intermediate formed during activation (oxazolone formation). This promotes loss of chirality at the alpha-carbon.

  • Solution:

    • Use Oxyma Pure: Replace HOBt with Ethyl cyano(hydroxyimino)acetate (Oxyma Pure). It is superior in suppressing racemization while maintaining high coupling efficiency [1].

    • Base Control: Avoid large excesses of DIPEA. Use TMP (2,4,6-Trimethylpyridine / Collidine) as the base. Collidine is a weaker base than DIPEA and significantly reduces base-catalyzed racemization during the coupling of sensitive residues like Cys, His, and substituted Tyr [2].

Part 3: Physical Parameters & Aggregation

Q5: The sequence following this residue is hydrophobic. How do I prevent aggregation? Answer: The bulk of Tyr(3-OMe) can disrupt hydrogen bonding, but if the surrounding sequence is aggregation-prone (beta-sheet formation), the reactive amine becomes inaccessible.

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for this specific coupling step. NMP has better solvating power for aggregated chains.

  • Chaotropic Salts: Add 0.1 M LiCl or K-Oxyma to the coupling mixture. These salts disrupt inter-chain hydrogen bonds, "opening up" the resin structure.

Q6: Can I use microwave heating? Answer: Yes, but with caution.

  • Protocol: Heat to 50°C (max 75°C).

  • Warning: Higher temperatures (>75°C) with electron-rich aromatic residues increase the risk of premature Fmoc removal or aspartimide formation if Asp is present in the sequence.

Part 4: Optimized Protocol (The "Gold Standard")

Use this protocol for the coupling of this compound to ensure >99% conversion.

Reagents:

  • AA: this compound (4 eq)

  • Activator: HATU (3.8 eq)

  • Additive: HOAt or Oxyma Pure (4 eq)

  • Base: TMP (Collidine) (8 eq) OR DIPEA (8 eq) - Only if Collidine is unavailable.

  • Solvent: NMP (preferred) or DMF.

Step-by-Step Workflow:

  • Pre-Activation (Critical):

    • Dissolve AA, HATU, and Oxyma in NMP.

    • Add Base.[1][2]

    • Wait exactly 30-60 seconds. (Do not wait longer; HATU active esters hydrolyze quickly).

  • Coupling 1 (The "Push"):

    • Add mixture to resin.[2][3]

    • Agitate for 45-60 minutes at Room Temperature (or 15 min at 50°C microwave).

    • Drain and wash with DMF (3x).[3][4]

  • Coupling 2 (The "Cleanup"):

    • Repeat the reaction with fresh reagents.

    • Agitate for 30-45 minutes .

  • Capping (Mandatory):

    • Treat resin with Acetic Anhydride/Pyridine/DMF to cap any unreacted amines. This prevents deletion sequences from growing further, making purification easier.

Part 5: Troubleshooting Logic (Visualization)

The following flowchart outlines the decision-making process for resolving incomplete coupling.

TroubleshootingLogic Start Start: Incomplete Coupling of Fmoc-Tyr(3-OMe)-OH CheckProt Check 4-OH Protection (Is Phenol Free?) Start->CheckProt Protect Action: Protect 4-OH (Use tBu/Trt variant) CheckProt->Protect Yes (Free OH) CheckReagent Current Reagent System? CheckProt->CheckReagent No (Protected) Protect->CheckReagent SwitchHATU Action: Switch to HATU / Oxyma / Collidine CheckReagent->SwitchHATU Using DIC/HOBt CheckAgg Is Sequence Aggregated? (Hydrophobic/Beta-sheet) CheckReagent->CheckAgg Already using HATU SwitchHATU->CheckAgg SolventMod Action: Use NMP + 0.1M LiCl CheckAgg->SolventMod Yes DoubleCoup Action: Perform Double Coupling (2x 45 min) CheckAgg->DoubleCoup No SolventMod->DoubleCoup FinalCheck Micro-Cleavage & HPLC DoubleCoup->FinalCheck

Caption: Decision tree for isolating steric vs. chemical causes of coupling failure.

Part 6: Comparative Data

Table 1: Coupling Reagent Efficiency for Sterically Hindered Amino Acids

Reagent SystemActivation SpeedRacemization RiskSuitability for Tyr(3-OMe)
DIC / HOBt SlowLowPoor (Likely to fail due to sterics)
HBTU / DIPEA FastModerateFair (Risk of truncation)
HATU / HOAt Very FastLowExcellent (Gold Standard)
PyBOP / Oxyma FastVery LowExcellent (Best for minimizing racemization)
COMU Very FastLowestHigh (Modern alternative to HATU)
References
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[5][6][7] Journal of the American Chemical Society.

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Protocols.[1][8][9]

Disclaimer: This guide assumes standard SPPS conditions. Always verify the Certificate of Analysis (CoA) for your specific amino acid derivative regarding enantiomeric purity and side-chain protection.

Sources

Optimizing coupling time and temperature for Fmoc-Tyr(3-Methoxy)-OH.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Coupling Kinetics and Thermodynamics for 3-Methoxytyrosine Derivatives Applicable For: Fmoc-Tyr(3-MeO)-OH (3-Methoxy-L-tyrosine) Document ID: TSC-OPT-TYR3MEO-001

Technical Snapshot: Quick Reference

ParameterStandard RecommendationHigh-Efficiency (Microwave)Critical Risk Factors
Coupling Reagents DIC / Oxyma PureDIC / Oxyma PureAvoid HATU/DIEA (High racemization risk)
Temperature Ambient (20–25°C)50°C (Max)>75°C promotes O-acylation & racemization
Time 60 min15–20 minExtended time (>2h) increases side reactions
Side Chain Status Protected (tBu) preferred Protected (tBu) required Free phenol (-OH) risks O-acylation
Solvent DMFDMF or NMPNMP accelerates kinetics but poses higher racemization risk

Module 1: Thermodynamics (Temperature Optimization)

Q: Can I use standard microwave protocols (75°C or 90°C) for this residue?

A: No. You must limit the temperature to 50°C.

The Scientific Logic: Fmoc-Tyr(3-Methoxy)-OH contains an electron-rich aromatic ring due to the methoxy group (electron-donating via resonance). This electronic structure creates two distinct risks at elevated temperatures:

  • O-Acylation (If Phenol is Unprotected): If you are using the free phenol version of the building block, temperatures above 50°C drastically increase the rate of esterification on the phenolic hydroxyl group by the activated carboxylate. This creates branched peptides and terminates the correct sequence.

  • Racemization: While Tyrosine is generally robust, the electron-rich ring can stabilize the transition states involved in proton abstraction at the

    
    -carbon, particularly if strong bases (like DIEA) are present.
    

Recommendation: Adopt a "Soft-Heating" protocol. Set your microwave reactor to 50°C with 0 watts initially , ramping to maintain temperature without aggressive power spikes.

Module 2: Kinetics (Time & Reagents)

Q: My coupling failed at 20 minutes. Should I extend it to 2 hours?

A: No. Switch reagents or repeat the coupling (Double Couple) instead.

The Scientific Logic: Coupling efficiency follows a logarithmic decay. If the reaction hasn't reached >90% conversion in 20 minutes at 50°C (or 60 mins at RT), the barrier is likely steric aggregation or "beta-sheet" formation on the resin, not kinetic slowness of the amino acid itself.

  • Extended Time Risk: Prolonged exposure to basic activators (DIEA/Collidine) increases the window for base-catalyzed racemization and aspartimide formation (if Asp is adjacent).

Q: Why do you recommend DIC/Oxyma over HATU?

A: To decouple activation from basicity.

  • HATU/DIEA: Requires a tertiary base (DIEA) to function. The base is always present, driving racemization.

  • DIC/Oxyma: Forms the active ester at acidic-to-neutral pH. This environment protects the chiral center and the phenolic side chain. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization at elevated temperatures [1].

Troubleshooting Guide: Specific Failure Modes

Scenario A: "I see a +148 Da or +176 Da mass shift in my crude peptide."

Diagnosis: O-Acylation. You likely formed an ester on the Tyr(3-MeO) side chain.

  • Cause: The phenolic OH reacted with the next incoming amino acid or the Tyr(3-MeO) reacted with itself.

  • Fix:

    • Use Fmoc-Tyr(3-MeO)-OH with a t-Butyl (tBu) protected side chain if possible.

    • If using free phenol, lower temp to 25°C and use DIC/Oxyma strictly (no DIEA).

Scenario B: "My peptide has the correct mass, but elutes as a broad doublet."

Diagnosis: Racemization. You have a mixture of L-Tyr and D-Tyr peptides.

  • Cause: Overheating (>50°C) or excess base (DIEA) during activation.

  • Fix:

    • Switch from HATU to DIC/Oxyma .

    • Add 0.1 equivalent of TMP (2,4,6-trimethylpyridine) if a base is absolutely required, as it is less likely to abstract the

      
      -proton [2].
      
Scenario C: "Deletion sequence (Missing Tyr)."

Diagnosis: Incomplete Coupling.

  • Cause: Aggregation of the peptide backbone.[1]

  • Fix:

    • Double Couple: Perform the coupling twice (2 x 15 min at 50°C).

    • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding on the resin.

Visual Workflow: Optimization Decision Tree

OptimizationStrategy Start Start: Fmoc-Tyr(3-MeO)-OH Coupling CheckSideChain Check Side Chain Protection Start->CheckSideChain Protected Protected (tBu) CheckSideChain->Protected Yes Unprotected Unprotected (Free -OH) CheckSideChain->Unprotected No Microwave Microwave SPPS Allowed Protected->Microwave RoomTemp Strictly Room Temp (25°C) Unprotected->RoomTemp TempSet1 Set Temp: 50°C (Max) Microwave->TempSet1 Reagent1 Reagent: DIC / Oxyma TempSet1->Reagent1 Coupling Coupling Reaction (15-60 min) Reagent1->Coupling Reagent2 Reagent: DIC / Oxyma (NO DIEA) RoomTemp->Reagent2 Reagent2->Coupling CheckPurity Micro-Cleavage & HPLC/MS Coupling->CheckPurity Success Success: >95% Purity CheckPurity->Success Correct Mass Failure Failure: Deletion or Side Product CheckPurity->Failure Deletion/Adduct Optimize Optimization Loop: 1. Double Couple 2. Add LiCl (Chaotropic) Failure->Optimize Optimize->Coupling

Figure 1: Decision matrix for selecting coupling conditions based on side-chain protection status.

Step-by-Step Optimization Protocol

Phase 1: The "Safe" Baseline (Recommended First Attempt)

Use this protocol to establish a baseline yield without risking expensive building blocks.

  • Resin Prep: Swell resin in DMF for 20 mins.

  • Activation:

    • Dissolve Fmoc-Tyr(3-MeO)-OH (5.0 eq) and Oxyma Pure (5.0 eq) in DMF.

    • Add DIC (5.0 eq).

    • Crucial: Pre-activate for 2 minutes only. Long pre-activation can lead to esterification of the active ester.

  • Coupling:

    • Add mixture to resin.[1][2]

    • Temperature: 25°C (Ambient).

    • Time: 60 minutes.

    • Agitation: Constant shaking (do not use magnetic stir bars which grind resin).

  • Monitoring: Perform a micro-cleavage (see below).

Phase 2: The "Step-Up" (If Deletions Occur)

Only proceed to this if Phase 1 results in incomplete coupling (deletion sequences).

  • Temperature: Increase to 50°C .

  • Time: Reduce to 15 minutes .

  • Reagent Switch: If using HATU, switch immediately to DIC/Oxyma to prevent racemization at this temperature.

  • Double Coupling: After the 15-minute cycle, drain, wash with DMF, and repeat the coupling with fresh reagents.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Palasek, S.A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.

  • Collins, J.M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

Sources

Preventing side reactions during the synthesis of 3-methoxytyrosine peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of peptides containing 3-methoxytyrosine. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this modified amino acid into their peptide sequences. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the specific challenges and prevent common side reactions associated with 3-methoxytyrosine during solid-phase peptide synthesis (SPPS).

Our approach is rooted in a deep understanding of peptide chemistry, providing not just procedural steps but also the underlying mechanistic rationale for our recommendations. This ensures that you can make informed decisions to optimize your syntheses for higher purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of 3-methoxytyrosine peptide synthesis.

Q1: What is the recommended protecting group strategy for 3-methoxytyrosine in Fmoc-based solid-phase peptide synthesis?

A1: For the incorporation of 3-methoxytyrosine using Fmoc chemistry, the most robust strategy is to use a tert-butyl (tBu) protecting group for the phenolic hydroxyl group. Therefore, Fmoc-L-3-methoxytyrosine(tBu)-OH is the recommended building block.

  • Rationale: The tBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the Nα-Fmoc group during each cycle of peptide elongation.[1] It is then efficiently removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[2] This orthogonal protection scheme is crucial for preventing unwanted side reactions at the hydroxyl group.[3]

Q2: Can I use 3-methoxytyrosine without side-chain protection?

A2: While technically possible for very short peptides and under carefully optimized conditions, it is highly discouraged . An unprotected phenolic hydroxyl group can lead to several side reactions:

  • O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and deletion sequences.

  • Reduced Coupling Efficiency: The nucleophilicity of the unprotected hydroxyl group can interfere with the desired N-acylation, leading to incomplete couplings.

  • Modification during Cleavage: The electron-rich aromatic ring is susceptible to modification by carbocations generated during the cleavage of other side-chain protecting groups.

Q3: Is the 3-methoxy group stable throughout the synthesis and cleavage steps?

A3: The methyl ether of the 3-methoxy group is generally considered stable under the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine for Fmoc deprotection and the final TFA cleavage. However, prolonged exposure to very harsh acidic conditions or high temperatures during cleavage could theoretically lead to demethylation, although this is not a commonly reported side reaction for 3-methoxytyrosine under standard protocols.

Q4: What are the optimal coupling conditions for incorporating Fmoc-3-methoxytyrosine(tBu)-OH?

A4: Standard coupling protocols for Fmoc-amino acids are generally effective for Fmoc-3-methoxytyrosine(tBu)-OH. A common and reliable method is the use of a uronium/aminium-based coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) .[4]

  • Expert Tip: For sterically hindered couplings or to minimize the risk of racemization, especially when coupling to a bulky amino acid, using HATU is often preferred over HBTU.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Action(s)
Low coupling efficiency of Fmoc-3-methoxytyrosine(tBu)-OH 1. Steric hindrance. 2. Inefficient activation. 3. Aggregation of the growing peptide chain.1. Double couple: Perform the coupling step twice. 2. Use a more powerful activating agent: Switch from HBTU to HATU. 3. Increase coupling time: Extend the coupling reaction time to 2-4 hours. 4. Elevate temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C), monitoring for potential side reactions.
Presence of a +56 Da adduct in the final peptide (LC-MS analysis) tert-Butylation of the 3-methoxytyrosine side chain during cleavage.1. Optimize scavenger cocktail: Use a cleavage cocktail containing a higher concentration of scavengers effective at quenching tert-butyl cations. A recommended cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[5] 2. Use triisopropylsilane (TIS): TIS is a very effective scavenger for tert-butyl cations. A common cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
Presence of a -14 Da peak (demethylation) in the final peptide (LC-MS analysis) Loss of the methyl group from the 3-methoxytyrosine side chain.1. Minimize cleavage time: Reduce the duration of the TFA cleavage to the minimum required for complete deprotection. 2. Avoid elevated temperatures during cleavage: Perform the cleavage at room temperature.
Broad or tailing peaks during HPLC purification 1. Aggregation of the peptide. 2. Presence of closely eluting impurities.1. Modify HPLC conditions: Use a different organic modifier (e.g., isopropanol instead of acetonitrile), adjust the TFA concentration, or change the column temperature. 2. Improve synthesis purity: Re-evaluate the coupling and deprotection steps to minimize the formation of impurities.

Section 3: Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key procedures in the synthesis of 3-methoxytyrosine-containing peptides.

Protocol 1: Manual Coupling of Fmoc-3-methoxytyrosine(tBu)-OH

This protocol outlines the manual coupling of Fmoc-3-methoxytyrosine(tBu)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free amine

  • Fmoc-L-3-methoxytyrosine(tBu)-OH

  • HATU

  • N,N-diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Syringe with a filter frit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[6]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-3-methoxytyrosine(tBu)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[7] A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tBu protecting group from the 3-methoxytyrosine side chain.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Prepare this solution fresh in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Section 4: Visualizations

Diagram 1: SPPS Cycle for 3-Methoxytyrosine Incorporation

SPPS_Cycle cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin-Peptide-(AA)n-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Coupling Fmoc-3-MeO-Tyr(tBu)-OH HATU/DIPEA in DMF Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Next Cycle Final_Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Washing2->Final_Cleavage End Synthesis Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: Workflow for SPPS incorporating 3-methoxytyrosine.

Diagram 2: Troubleshooting Logic for 3-Methoxytyrosine Peptide Synthesis

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Identification & Resolution Start Problem Encountered Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Impurity Unexpected Peak in LC-MS Start->Impurity Check_Coupling Check Coupling Efficiency (Kaiser Test) Low_Yield->Check_Coupling Analyze_Mass Analyze Mass Shift (LC-MS) Impurity->Analyze_Mass Optimize_Coupling Optimize Coupling: - Double Couple - Change Reagent (HATU) - Increase Time/Temp Check_Coupling->Optimize_Coupling Positive Test Mass_Plus_56 +56 Da (tert-Butylation) Analyze_Mass->Mass_Plus_56 Mass_Minus_14 -14 Da (Demethylation) Analyze_Mass->Mass_Minus_14 Optimize_Cleavage_tBu Optimize Cleavage: - Use Reagent K - Add TIS Mass_Plus_56->Optimize_Cleavage_tBu Optimize_Cleavage_Me Optimize Cleavage: - Minimize Time - Room Temperature Mass_Minus_14->Optimize_Cleavage_Me

Caption: Troubleshooting decision tree for 3-methoxytyrosine synthesis.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • AAPPTEC. Cleavage Cocktails; Reagent K. Available from: [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available from: [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

Sources

Fmoc-Tyr(3-Methoxy)-OH deprotection issues and how to solve them.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Fmoc-Tyr(3-Methoxy)-OH. As Senior Application Scientists, we understand that incorporating non-canonical amino acids into a peptide sequence can present unique challenges. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and field-proven insights to help you navigate the complexities of using this compound in your solid-phase peptide synthesis (SPPS) workflows.

Understanding the Chemistry of this compound

This compound, or N-α-Fmoc-3-methoxy-L-tyrosine, is a tyrosine derivative with a methoxy group on the 3rd position of the phenyl ring. This modification introduces an electron-donating group, which can influence the chemical properties of the residue. A critical consideration for SPPS is the protection status of the phenolic hydroxyl group at the 4-position. Standard protocols require this hydroxyl group to be protected (e.g., with a tert-butyl group, tBu) to prevent side reactions during peptide coupling. This guide assumes the use of a derivative with appropriate side-chain protection, such as Fmoc-Tyr(3-Methoxy, 4-O-tBu)-OH.

Frequently Asked Questions (FAQs)

Q1: My Fmoc deprotection of this compound seems incomplete. What is the most common cause?

A1: Incomplete Fmoc deprotection is one of the most frequent issues in SPPS and is often sequence-dependent rather than specific to the 3-methoxy-tyrosine residue itself.[1] The primary causes are peptide chain aggregation, which sterically hinders the piperidine reagent from accessing the N-terminal Fmoc group, or the use of suboptimal or degraded reagents.[1]

Q2: Can the 3-methoxy group on the tyrosine ring cause any side reactions during Fmoc deprotection?

A2: The 3-methoxy group is an electron-donating group, which makes the aromatic ring more electron-rich. During the basic conditions of Fmoc deprotection with piperidine, this is unlikely to cause significant side reactions. However, this electron-rich nature can be a factor during the final, strongly acidic cleavage step, where it may be more susceptible to electrophilic attack if scavengers are not used appropriately.

Q3: What is the standard, recommended protocol for deprotecting this compound?

A3: A standard and robust protocol is to treat the resin-bound peptide with a 20% solution of piperidine in high-quality, amine-free N,N-dimethylformamide (DMF).[2] This is typically performed in two steps: a short initial treatment (e.g., 3 minutes) followed by a longer treatment (e.g., 7-10 minutes) to ensure complete removal.[3]

Q4: How can I confirm that the Fmoc group has been completely removed?

A4: There are several methods to monitor the completion of the deprotection step. A qualitative Kaiser (ninhydrin) test is a common and effective method; a positive blue color on the resin beads indicates the presence of a free primary amine.[4][5] Alternatively, the piperidine wash solution can be analyzed spectrophotometrically to quantify the amount of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.[6][7]

Troubleshooting Guides

This section provides a more detailed, problem-and-solution approach to specific issues you may encounter during your experiments.

Issue 1: Incomplete Deprotection Detected (e.g., Negative or Weak Kaiser Test)

Underlying Cause: This issue is a strong indicator that the deprotection reagent is not effectively reaching the N-terminal Fmoc group. This is often due to steric hindrance from peptide aggregation or issues with the reagents or protocol.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Solutions:

  • Verify Reagent Quality: Ensure that the DMF used is of high purity and free of amines, which can degrade over time.[7] The piperidine solution should also be freshly prepared.

  • Extend Reaction Time: The simplest first step is to increase the duration of the second piperidine treatment. Extending it to 15-20 minutes can often resolve minor issues of incomplete deprotection.

  • Switch to a Stronger Base Cocktail: For difficult or aggregation-prone sequences, a more potent deprotection cocktail can be employed. A common and effective alternative is a solution containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in DMF.[3] DBU is a stronger, non-nucleophilic base that can accelerate deprotection, while piperazine acts as the scavenger for the dibenzofulvene (DBF) byproduct.[2]

Issue 2: Appearance of Deletion Sequences in Final Peptide Analysis (LC-MS)

Underlying Cause: The presence of peptides missing one or more amino acids (deletion sequences) is a direct consequence of incomplete Fmoc deprotection in a previous cycle.[1] The unreacted (and still Fmoc-protected) N-terminus is capped and unable to participate in the subsequent coupling step.

Solutions:

  • Optimize Deprotection Protocol: This is the most critical step. Refer to the solutions in Issue 1 to ensure complete deprotection at every cycle. For sequences known to be difficult, prophylactically using an accelerated protocol (like DBU/piperazine) is recommended.[3]

  • Improve Resin Swelling: Ensure the resin is fully swelled in DMF for at least 30-60 minutes before the first deprotection step. Poor swelling can limit reagent access to the growing peptide chains.[1][3]

  • Consider Microwave-Assisted Synthesis: Microwave energy can help to disrupt aggregation and accelerate both the deprotection and coupling steps, often leading to higher purity peptides.[8]

Issue 3: Side-Chain Modification Detected During Final Cleavage

Underlying Cause: While the 3-methoxy group is stable to the basic deprotection conditions, the electron-rich aromatic ring can be susceptible to modification during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). Without proper scavengers, carbocations generated from other protecting groups (like the tert-butyl group) can reattach to the activated tyrosine ring.

Solutions:

  • Use a Comprehensive Scavenger Cocktail: Never use TFA alone for cleavage. A standard and effective cocktail for peptides containing tyrosine and other sensitive residues is "Reagent K".[3]

  • Minimize Cleavage Time: While complete deprotection of all side chains is necessary, avoid unnecessarily long exposure to the strong acid cocktail. For most standard peptides, 2-3 hours is sufficient.[3][8]

Table 1: Recommended Scavenger Cocktails for Final Cleavage

Reagent CocktailComposition (v/v/w)Target Residues & Protecting Groups
Reagent K TFA / Water / Phenol / Thioanisole / EDTTyr, Trp, Cys, Met, Arg
82.5% / 5% / 5% / 5% / 2.5%
Standard 95% TFA TFA / Water / TISArg, Lys, His (less sensitive sequences)
95% / 2.5% / 2.5%

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for most peptide sequences.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain: Drain the DMF from the swollen resin.

  • First Piperidine Treatment: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 3 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Second Piperidine Treatment: Add a fresh solution of 20% piperidine in DMF and agitate for 7-10 minutes.[2][3]

  • Drain and Wash: Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine and the DBF-adduct.[3]

  • Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free amine before proceeding to the next coupling step.[4]

Protocol 2: Accelerated Fmoc Deprotection (for Aggregation-Prone Sequences)

This protocol uses a stronger base and is recommended for difficult sequences.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain: Drain the DMF from the swollen resin.

  • DBU/Piperazine Treatment: Add a solution of 2% DBU and 5% piperazine in DMF to the resin. Agitate for 2 minutes.[3]

  • Drain: Drain the deprotection solution.

  • Second DBU/Piperazine Treatment: Repeat the treatment with the DBU/piperazine solution for another 2 minutes.

  • Drain and Wash: Drain the solution and immediately wash the resin thoroughly with DMF (at least 5 x 1 minute) to remove the potent deprotection reagents.[3]

  • Confirmation: Perform a Kaiser test to confirm deprotection is complete.

Mechanistic Insights

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. Understanding this mechanism is key to troubleshooting issues.

Fmoc_Deprotection cluster_reaction Fmoc Deprotection Mechanism Fmoc-Peptide Fmoc-Peptide Carbanion Intermediate Carbanion Intermediate Fmoc-Peptide->Carbanion Intermediate 1. Piperidine (Base) abstracts acidic proton Free Amine + DBF Free Amine + DBF Carbanion Intermediate->Free Amine + DBF 2. β-elimination releases CO2 and Dibenzofulvene (DBF) DBF DBF DBF-Piperidine Adduct DBF-Piperidine Adduct DBF->DBF-Piperidine Adduct 3. Piperidine (Scavenger) traps reactive DBF

Caption: Mechanism of Fmoc deprotection by piperidine.

The entire process is driven forward by the efficient trapping of the reactive dibenzofulvene (DBF) intermediate by the excess secondary amine (piperidine), which forms a stable adduct that can be washed away.[8] If this trapping is inefficient, the DBF can potentially react with the newly liberated N-terminal amine, leading to a side product. This is why non-nucleophilic bases like DBU require the addition of a separate scavenger like piperazine.

References

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(9), 1785. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • Organic Chemistry Explained. (2022). Deprotecting Fmoc Group Mechanism. YouTube. [Link]

  • Fields, G. B., et al. (2009). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics, 15(4), 255-260. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 73. Humana Press. [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. [Link]

  • ResearchGate. Methods for Removing the Fmoc Group. [Link]

  • dos Santos, E. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • UCLA Chemistry. (2016). Solid Phase Peptide Synthesis Hands On Procedures. YouTube. [Link]

Sources

Identifying and removing impurities from 3-methoxytyrosine peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of 3-Methoxytyrosine

Welcome to the technical support hub. If you are working with 3-methoxytyrosine (3-O-methyl-DOPA) peptides, you are likely encountering a specific set of impurities that differ from standard Tyrosine or DOPA sequences.

While 3-MT is often used to improve metabolic stability or as a biomarker standard for L-DOPA metabolism, its chemical structure presents a "double-edged sword" in synthesis:

  • Enhanced Nucleophilicity: The methoxy group at the meta position (relative to the alkyl chain) is an electron-donating group (EDG). Combined with the phenolic hydroxyl, this makes the aromatic ring significantly more electron-rich than standard Tyrosine.

  • The "Scavenger" Effect: During cleavage, this electron-rich ring acts as an internal scavenger, trapping carbocations (like

    
    -butyl) meant for the actual scavengers. This leads to difficult-to-remove alkylated impurities.
    

This guide addresses the identification, prevention, and removal of these specific impurities.

Part 1: Impurity Identification (Troubleshooting & FAQs)

Q1: I see a persistent impurity with a mass shift of +56 Da or +106 Da relative to my target peptide. What is this?

Diagnosis: This is likely Ring Alkylation (Friedel-Crafts alkylation).

  • The Mechanism: During TFA cleavage, protecting groups (Boc,

    
    -butyl esters/ethers) release carbocations (
    
    
    
    -butyl
    
    
    ).
  • Why 3-MT is prone: The 3-methoxy group activates the aromatic ring, making it a "super-nucleophile." If your scavenger cocktail is insufficient, the

    
    -butyl cation attacks the 3-MT ring (usually ortho to the hydroxyl group).
    
  • Mass Shift:

    • +56 Da: Mono-

      
      -butyl alkylation.
      
    • +106 Da: Pbf/Pmc adduct (if Arginine is present).

    • +112 Da: Di-

      
      -butyl alkylation.
      
Q2: My MS spectrum shows a peak -14 Da from the target mass. Is this a deletion?

Diagnosis: This is likely Demethylation (conversion of 3-MT to DOPA).

  • Cause: While the methyl ether is generally stable to TFA, it can be cleaved under strong Lewis acid conditions (e.g., if BBr

    
     or high concentrations of HBr were used in Boc chemistry) or if the cleavage cocktail became extremely hot (exothermic reaction uncontrolled).
    
  • Verification: Perform an MS/MS fragmentation. If the fragment ion corresponding to the tyrosine residue shows a loss of 14 Da, the methoxy group has been hydrolyzed to a hydroxyl, reverting 3-MT to DOPA.

Q3: How do I distinguish between a D-isomer (Racemization) and the correct L-isomer?

Diagnosis: Racemization of 3-MT.

  • The Issue: 3-MT is sterically bulkier than Tyr. If coupling activation is too aggressive (e.g., high temperature, excess base), the

    
    -proton can be abstracted, leading to racemization.
    
  • Detection: These isomers have the exact same mass . You cannot see them on standard LC-MS.

  • Solution: You must use a high-resolution C18 column with a slow gradient (0.5% B/min) or a chiral column. The D-isomer typically elutes slightly earlier than the L-isomer on C18 due to different hydrophobic surface contact.

Part 2: Visualizing the Impurity Landscape

The following decision tree helps you categorize impurities based on Mass Spectrometry (MS) data.

Impurityflow Start Unknown Impurity Peak CheckMass Check Mass Shift (ΔM) Start->CheckMass Plus56 +56 Da / +112 Da CheckMass->Plus56 ΔM > 0 Minus14 -14 Da CheckMass->Minus14 ΔM < 0 SameMass Same Mass (Isobaric) CheckMass->SameMass ΔM = 0 Alkylation DIAGNOSIS: Ring Alkylation (t-Butyl adduct on 3-MT ring) Plus56->Alkylation Demethylation DIAGNOSIS: Demethylation (3-MT → DOPA) Minus14->Demethylation Minus16 -16 Da Racemization DIAGNOSIS: Racemization (D-3-MT isomer) SameMass->Racemization Action1 ACTION: Use Reagent K Increase EDT/Thioanisole Alkylation->Action1 Action2 ACTION: Check Acid Strength Avoid high temp cleavage Demethylation->Action2 Reduction DIAGNOSIS: Met/Cys Reduction (Unlikely for 3-MT itself) Action3 ACTION: Check Coupling Conditions Use DIC/Oxyma, Low Temp Racemization->Action3

Figure 1: Diagnostic decision tree for identifying 3-methoxytyrosine peptide impurities based on mass shift.

Part 3: Prevention & Removal Protocols

Protocol A: Optimized Cleavage Cocktail (The "Anti-Alkylation" Mix)

To prevent the +56 Da impurity, standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H


O) are insufficient  for 3-MT peptides. You must use a "Reagent K" derivative to out-compete the electron-rich 3-MT ring.

Recommended Cocktail (Reagent K):

Component Volume % Function
TFA (Trifluoroacetic Acid) 82.5% Cleavage & Deprotection
Phenol 5.0% Scavenger (Protects Tyr/3-MT rings)
Thioanisole 5.0% Scavenger (Accelerates removal of Pbf/Pmc)
Water 5.0% Scavenger (t-butyl cation quencher)

| EDT (1,2-Ethanedithiol) | 2.5% | Scavenger (Critical for Trp/Cys/3-MT) |

Step-by-Step:

  • Pre-chill the cleavage cocktail to 0°C.

  • Add resin to the cocktail.

  • Allow to react at room temperature for 2–3 hours (do not exceed 4 hours).

  • Precipitate in cold diethyl ether (preferred over MTBE to reduce alkylation risk).

Protocol B: Purification Strategy (Removing Isomers)

If you suspect racemization (D-isomer), standard gradients will fail.

High-Resolution HPLC Method:

  • Column: C18, 100Å, 5µm (e.g., Phenomenex Jupiter or Waters XBridge). Note: Phenyl-Hexyl columns often provide better selectivity for aromatic isomers like 3-MT.

  • Buffer A: 0.1% TFA in Water.[1]

  • Buffer B: 0.1% TFA in Acetonitrile.[1]

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold)

    • 5–35 min: Linear gradient (e.g., 20% B to 40% B). Slope must be shallow (< 1% B/min).

  • Temperature: 60°C (Higher temperature improves mass transfer and peak shape for hydrophobic peptides).

Part 4: Synthesis Optimization (Preventing the Source)

The best way to remove impurities is not to make them.

ParameterRecommendation for 3-MTReason
Coupling Reagent DIC / Oxyma Pure Lower racemization risk than HATU/HBTU.
Base Collidine (or minimal DIEA)Strong bases (DIEA) promote proton abstraction (

-proton) leading to racemization.
Protecting Group Fmoc-3-methoxy-Tyr(OH)-OH Use the unprotected phenol if possible, or acid-labile protection.
Position N-terminus vs. InternalIf 3-MT is N-terminal, avoid Acetylation if possible until purity is confirmed, as acetylated impurities are harder to separate.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews. (Comprehensive review on protecting group stability and cleavage scavengers).

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research. (Foundational text on Fmoc cleavage and scavenger cocktails like Reagent K).

  • King, D. S., et al. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[3][5] International Journal of Peptide and Protein Research. (Describes the mechanism of ring alkylation and the necessity of scavengers).

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection." (Technical guide on cleavage cocktails).

Sources

Impact of the 3-methoxy group on peptide cleavage efficiency.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers utilizing acid-labile linker systems in Solid Phase Peptide Synthesis (SPPS). It focuses on the electronic and steric influence of the 3-methoxy substituent (commonly found in HMPB and related "super-acid sensitive" linkers) on cleavage efficiency.

Core Technical Insight: The "3-Methoxy" Effect

In peptide synthesis, the efficiency of resin cleavage is dictated by the stability of the carbocation intermediate formed during acidolysis. Standard linkers like the Wang linker (4-alkoxybenzyl alcohol) rely on a single electron-donating oxygen at the para position to stabilize the benzylic cation, requiring high concentrations of Trifluoroacetic Acid (95% TFA).

The introduction of a 3-methoxy group (as seen in HMPB , HAL , and Rink Acid linkers) fundamentally alters the electronic landscape of the aromatic ring. Derived often from vanillin (4-hydroxy-3-methoxybenzaldehyde), this substituent acts as a secondary Electron Donating Group (EDG).

Mechanism of Action

Although the 3-methoxy group is meta to the benzylic carbon (the cleavage site), it functions cooperatively with the 4-alkoxy group to:

  • Increase Ring Electron Density: Through inductive and resonance effects, it raises the HOMO energy of the aromatic system.

  • Stabilize the Transition State: It lowers the activation energy required to break the Benzyl-Oxygen ester bond.

  • Enable "Soft" Acid Cleavage: This modification allows cleavage at 1% TFA (in DCM), preserving acid-sensitive side-chain protecting groups (e.g., Boc, tBu, Trt) for fragment condensation strategies.

Visualizing the Cleavage Pathway

The following diagram illustrates the cleavage mechanism of a 3-methoxy-substituted linker (HMPB type) versus a standard Wang linker, highlighting the stabilization provided by the methoxy group.

CleavageMechanism cluster_0 Standard Wang Linker (Hard Acid) cluster_1 3-Methoxy Linker (HMPB/HAL) (Soft Acid) Wang_Start Peptide-Resin (4-Alkoxybenzyl) Wang_Acid 95% TFA (Protonation) Wang_Start->Wang_Acid Wang_Cation Destabilized Cation (Requires strong acid) Wang_Acid->Wang_Cation Slow Rate Wang_Product Free Peptide (Side-chains deprotected) Wang_Cation->Wang_Product OMe_Start Peptide-Resin (3-Methoxy-4-Alkoxybenzyl) OMe_Start->Wang_Start Methoxy Addition OMe_Acid 1% TFA (Protonation) OMe_Start->OMe_Acid OMe_Cation Stabilized Cation (3-OMe + 4-OR donation) OMe_Acid->OMe_Cation Fast Rate OMe_Product Protected Peptide (Side-chains intact) OMe_Cation->OMe_Product

Caption: Comparative cleavage kinetics. The 3-methoxy group stabilizes the cation, enabling 1% TFA cleavage.

Troubleshooting Guide: 3-Methoxy Linker Systems

Issue 1: Premature Peptide Loss During Synthesis

Symptom: Low yield after the final cleavage; analysis of waste streams from coupling steps reveals free peptide. Root Cause: The 3-methoxy group makes the linker hypersensitive to acid. The slight acidity of coupling additives (HOBt) or washing solvents can trigger inadvertent cleavage. Diagnostic Step: Test the pH of your coupling mixture. If pH < 6.0, you are at risk.

Protocol AdjustmentTechnical Rationale
Switch to HBTU/HATU Avoid HOBt as a standalone additive; use base-inclusive salts.
Neutralize Washes Add 0.5% DIPEA to DCM washes after acidic treatments.
Avoid Acidic Scavengers Do not use scavengers in the washing steps that might donate protons.
Issue 2: Alkylation of Tryptophan/Cysteine (Mass +150/166 Da)

Symptom: Mass spec shows adducts corresponding to the linker mass (or benzyl carbocation) attached to Trp or Cys residues. Root Cause: The "Efficiency" of the 3-methoxy group creates a highly stable, long-lived carbocation . While this aids cleavage, this persistent cation is a "hot" electrophile that will re-attach to nucleophilic side chains if not quenched immediately. Diagnostic Step: Check if the adduct mass matches the linker fragment (e.g., +154 Da for vanillyl species).

Corrective Protocol (High-Efficiency Scavenging):

  • Do NOT use TIS alone. Triisopropylsilane is often insufficient for these stabilized cations.

  • Use Thiol Scavengers: Add 2.5% EDT (Ethanedithiol) or DODT to the cleavage cocktail. Thiols are superior nucleophiles for trapping benzyl cations.

  • Cocktail Recipe: 1% TFA / 2% EDT / 5% TIS / 92% DCM.

Issue 3: Incomplete Cleavage (Yield < 50%)

Symptom: Peptide remains on resin despite using 1% TFA. Root Cause: While the electronic effect of the 3-methoxy group promotes cleavage, steric hindrance from the methoxy group (ortho to the ether linkage) can physically block protonation if the peptide sequence is bulky (e.g., adjacent Proline or N-methylated amino acids).

Corrective Protocol:

  • Increase Time, Not Acid: Extend reaction time from 15 min to 60 min. Increasing acid >5% destroys the "protected fragment" advantage.

  • Multiple Cycles: Perform 3 x 10-minute cleavage cycles with fresh 1% TFA solution rather than one long incubation. This drives the equilibrium forward.

Comparative Data: Linker Sensitivity

The table below summarizes how the 3-methoxy substituent shifts the acidolytic requirement compared to other common systems.

Linker SystemStructure CoreMethoxy Position(s)Cleavage ConditionMechanism
Wang 4-AlkoxybenzylNone95% TFAStandard cation stability.
HMPB / HAL 3-Methoxy -4-AlkoxybenzylPos 3 (Meta to C1) 1% TFA Cooperative stabilization.
SASRIN 2-Methoxy-4-AlkoxybenzylPos 2 (Ortho to C1)0.5-1% TFADirect resonance donation.
Rink Amide 2,4-DimethoxybenzylPos 2, 495% TFA*Amide bond is harder to break; OMe makes it possible.

*Note: Rink Amide requires 95% TFA to cleave the Amide-Benzhydryl bond, but the methoxy groups are what make it cleavable at all compared to a naked benzhydrylamine.

Frequently Asked Questions (FAQ)

Q: Can I use the 3-methoxy (HMPB) linker to generate fully deprotected peptides? A: Yes, but it is inefficient. If you treat HMPB resin with 95% TFA, you will cleave the peptide and deprotect side chains simultaneously.[1] However, the highly stabilized 3-methoxy-benzyl cation generated will be extremely concentrated and aggressive, leading to massive alkylation of the peptide. Recommendation: If you need fully deprotected peptides, use a Wang or Rink linker. Use HMPB/3-Methoxy linkers specifically when you need protected peptide fragments.

Q: Does the 3-methoxy group affect the loading efficiency of the first amino acid? A: Yes. The 3-methoxy group adds steric bulk near the hydroxyl attachment point. Loading bulky amino acids (like Fmoc-Val-OH or Fmoc-Ile-OH) onto an HMPB linker may require stronger activation (e.g., MSNT/MeIm) or longer coupling times compared to a standard Wang linker.

Q: I see a color change to bright red/orange during cleavage. Is this normal? A: Yes. The 3-methoxy-benzyl carbocation is a resonance-stabilized chromophore, often appearing bright orange or red. This visual cue confirms that cleavage is occurring. If the solution remains colorless, cleavage might be inefficient (check your TFA).

Validated Protocol: 1% TFA Cleavage for 3-Methoxy Linkers

Objective: Release peptide from resin while retaining side-chain protecting groups.

Materials:

  • Dichloromethane (DCM) - HPLC Grade

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) or Pyridine (buffer)

  • Sintered glass funnel

Step-by-Step:

  • Wash: Wash the resin 3x with DCM to remove any residual DMF (DMF acts as a base and will neutralize the 1% TFA).

  • Prepare Cocktail: Mix 1% TFA (v/v) and 2% TIS in DCM.

  • Incubate: Add cocktail to resin. Shake gently for 2 minutes.

  • Filter: Filter the solution immediately into a flask containing 10% Pyridine in Methanol (neutralization buffer). Critical: The 3-methoxy linker is an equilibrium process; if you don't neutralize immediately, the peptide can re-attach.

  • Repeat: Repeat steps 2-4 ten times (10 cycles).

  • Concentrate: Combine filtrates. The pyridine will buffer the TFA. Evaporate DCM/MeOH to obtain the protected peptide.

  • Precipitate: Add cold water or ether to precipitate the protected fragment.

References

  • Albericio, F. (2000). "Developments in peptide and amide synthesis". Current Opinion in Chemical Biology, 4(1), 38-44. Link

  • Mergler, M., et al. (1988). "Peptide synthesis by a combination of solid-phase and solution methods I: A new very acid-labile anchor group for the solid-phase synthesis of fully protected fragments". Tetrahedron Letters, 29(32), 4005-4008. Link

  • Jensen, K. J., et al. (2013).[2] "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal Modified Peptides". Methods in Molecular Biology, 1047, 65-79. Link

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptide fragments". International Journal of Peptide and Protein Research, 37(6), 513-520. Link

  • Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups".[3] Chemical Reviews, 109(6), 2455-2504. Link

Sources

Technical Support Center: Modifying Cleavage Conditions for Acid-Sensitive Peptides with 3-Methoxytyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Topic: Optimization of SPPS Cleavage Cocktails for 3-Me-Tyr Peptides. Role: Senior Application Scientist.

Introduction: The "Cation Sponge" Challenge

Welcome to the technical support center. If you are working with 3-methoxytyrosine (3-Me-Tyr) in Solid Phase Peptide Synthesis (SPPS), you are likely facing a specific chemical paradox.

While the methyl ether group on 3-Me-Tyr is chemically stable to standard Trifluoroacetic acid (TFA) cleavage conditions (unlike acid-labile protecting groups), it presents a secondary challenge: Ring Activation. The methoxy group is a strong electron-donating group (EDG), making the aromatic ring significantly more electron-rich than standard Tyrosine.

The Consequence: During cleavage, 3-Me-Tyr acts as a "cation sponge." It is highly susceptible to Electrophilic Aromatic Substitution (EAS) by carbocations released from other protecting groups (e.g., t-butyl, trityl, or Pbf cations).

This guide addresses the dual challenge:

  • Preventing Alkylation: Stopping "trash" cations from attaching to the 3-Me-Tyr ring.

  • Preserving Backbone Integrity: Handling acid-sensitive sequences (e.g., Asp-Pro bonds) without degrading the peptide.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify your primary failure mode. Use the logic flow below to select the correct troubleshooting module.

CleavageOptimization node_start START: Analyze Crude Peptide (LC-MS) decision_1 Is the molecular weight correct? node_start->decision_1 result_success Protocol Optimized. Proceed to Purification. decision_1->result_success Yes decision_2 Observed Mass Shift? decision_1->decision_2 No issue_adduct Mass +56, +96, or +200 Da? (Alkylation/Adducts) decision_2->issue_adduct Mass > Expected issue_frag Mass -18 Da or Fragments? (Backbone Hydrolysis/Asp-Pro) decision_2->issue_frag Mass < Expected action_scavenger Go to MODULE A: Enhance Scavenger Cocktail (Reagent K / DODT) issue_adduct->action_scavenger Cause: Ring Alkylation action_mild Go to MODULE B: Mild Cleavage Strategy (Dilute TFA / Cold Cleavage) issue_frag->action_mild Cause: Acid Sensitivity

Figure 1: Decision tree for diagnosing cleavage failures in 3-Me-Tyr peptides.

Part 2: Troubleshooting Modules (Q&A Format)

Module A: Preventing Ring Alkylation (The "Adduct" Problem)

Q: My LC-MS shows peaks with +56 Da, +96 Da, or +112 Da adducts. What is happening?

A: Your 3-Me-Tyr ring is being alkylated.

  • +56 Da: t-Butyl cation addition (from Asp, Glu, Ser, Thr protection).

  • +96 Da: Pbf cation addition (from Arg protection).

  • Mechanism: The methoxy group activates the ring, making it a nucleophile. The standard cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) does not have enough "trapping power" to quench these cations before they attack the ring.

Q: How do I fix this?

A: You must switch to a "High-Capacity" Scavenger Cocktail . We recommend Reagent K or a DODT-based cocktail. Phenol is particularly critical here as it mimics the Tyrosine ring, acting as a "decoy" for the cations.

Protocol 1: High-Scavenger Cleavage (Reagent K)

Best for: Peptides with 3-Me-Tyr + Arg(Pbf), Trp(Boc), or multiple t-Butyl groups.

ComponentVolume %Function
TFA 82.5%Cleavage & Deprotection
Phenol 5.0%Critical: Decoy for ring alkylation
Thioanisole 5.0%Accelerates removal of Pbf/Pmc groups
Water 5.0%Hydrolyzes cations
EDT or DODT 2.5%Quenches t-butyl cations (DODT is less odorous)

Step-by-Step:

  • Pre-cool the cocktail to 0°C.

  • Add to resin (10-20 mL per gram of resin).

  • Allow to warm to Room Temperature (RT).

  • Agitate for 2 to 3 hours . (Note: Pbf removal is slower in high-scavenger mixes; do not shorten time).

  • Precipitate in cold diethyl ether .

Module B: Preserving Acid-Sensitive Backbones

Q: My peptide contains Asp-Pro or is generally fragile. Standard TFA cleavage causes fragmentation.[1] How do I handle this with 3-Me-Tyr?

A: The Asp-Pro bond is notoriously unstable in acid (acidolysis). High temperatures or prolonged TFA exposure accelerates this bond breakage. 3-Me-Tyr complicates this because you usually need strong scavengers, but weak acid.

Q: Can I use 1% TFA?

A: Only if you used a 2-Chlorotrityl Chloride (2-CTC) Resin or Sieber Amide Resin .

  • If on Wang/Rink Amide: You must use high TFA (90%+) to cleave the linker. You cannot use 1% TFA.

  • If on 2-CTC: You can cleave the peptide from the resin while keeping side-chain protecting groups (including the "dangerous" t-butyls) attached. This prevents the generation of the cations that attack 3-Me-Tyr.

Protocol 2: The "Cold Cleavage" (For Rink/Wang Resins)

Best for: Acid-sensitive backbones where you MUST remove side chains.

  • Cocktail: Use the Reagent K mix (from Protocol 1).

  • Temperature Control: Perform the entire cleavage reaction in an ice bath (4°C) or a cold room. Do not let it reach room temperature.

  • Time: Extend reaction time to 4–5 hours to compensate for the low temperature.

  • Rationale: The rate of Asp-Pro bond cleavage decreases significantly at 4°C, while the rate of deprotection (removal of Pbf/tBu) remains acceptable.

Protocol 3: The "Protected Fragment" Strategy (For 2-CTC Resins)

Best for: Maximum safety. Cleaves peptide from resin but leaves side chains on.

  • Resin: Must be 2-Chlorotrityl Chloride.[2][3]

  • Cocktail: 1% TFA / 99% DCM (Dichloromethane).

  • Procedure:

    • Treat resin with cocktail for 2 mins. Filter into a flask containing 10% Pyridine (to neutralize acid immediately).

    • Repeat 5–10 times.

  • Result: You get the protected peptide. You can then purify it or deprotect it in solution under highly controlled conditions where you can flood the solution with scavengers (e.g., 50 equivalents of thiol) to protect the 3-Me-Tyr.

Part 3: Advanced FAQs

Q: Does the methoxy group on 3-Me-Tyr ever fall off (demethylate) in TFA? A: Generally, no . Aryl methyl ethers are stable to TFA. Demethylation usually requires Lewis acids (like BBr₃) or strong mineral acids (HI/HBr). If you see a mass shift of -14 Da (loss of methyl), check your starting material purity or look for radical degradation, but it is not a standard TFA side reaction [1].

Q: Can I use Triisopropylsilane (TIS) alone as a scavenger? A: For 3-Me-Tyr, TIS is often insufficient . TIS is a silane hydride donor; it is good for trityl cations but less effective for t-butyl cations compared to thiols (EDT/DODT). If you have 3-Me-Tyr, you need the nucleophilicity of a thiol (DODT) and the "decoy" effect of Phenol [2].

Q: Why is my peptide turning pink/red during cleavage? A: This is often due to the oxidation of Phenol or Thioanisole, or the formation of tryptophan-related byproducts. While alarming, it does not always indicate peptide degradation. However, if using Reagent K, ensure your Phenol is fresh and crystalline, not pink/oxidized before adding.

Summary of Recommendations

ScenarioRecommended ResinRecommended CocktailKey Scavenger
Standard Backbone + 3-Me-Tyr Rink Amide / WangReagent K (Protocol 1)Phenol + DODT
Acid-Sensitive Backbone 2-CTC1% TFA in DCM (Protocol 3)Pyridine (Neutralizer)
Acid-Sensitive + Rink Amide Rink AmideCold Reagent K (Protocol 2)Phenol + DODT

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.

  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols. Technical Bulletin.

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. CEM Knowledge Base.

  • Bachem. (2023).[4] Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Technical Guides.

  • Urban, J., et al. (1996). Lability of N-alkylated peptides towards TFA cleavage.[1] International Journal of Peptide and Protein Research.[5]

Sources

Best practices for manual synthesis using Fmoc-Tyr(3-Methoxy)-OH.

Author: BenchChem Technical Support Team. Date: February 2026

Manual Synthesis Best Practices & Troubleshooting Guide[1]

Introduction: The Molecule & The Challenge

You are likely using Fmoc-Tyr(3-Methoxy)-OH (Fmoc-3-methoxytyrosine) to introduce a specific steric or electronic modification into a peptide sequence, often for peptidomimetic studies or as a precursor to DOPA derivatives.[1]

Critical Chemical Context:

  • Electronic Activation: The methoxy group at the 3-position (meta to the alkyl chain) is a strong electron-donating group (EDG).[1] This makes the aromatic ring significantly more electron-rich than standard Tyrosine.[1]

  • Steric Hindrance: The methoxy group creates steric bulk adjacent to the phenolic hydroxyl (position 4) and the backbone, potentially slowing down coupling kinetics.

  • Nucleophilicity: The electron-rich ring is a "cation magnet" during TFA cleavage.[1] Without aggressive scavenging, you risk permanent alkylation of the ring by protecting group fragments (e.g., t-butyl cations).[1]

Module 1: Pre-Synthesis Verification & Solvation

Step 1: Define Your Building Block

Before weighing powder, verify the protection status of the phenolic hydroxyl group (-OH) at position 4.[1]

  • Scenario A: Phenol is Protected (e.g., Fmoc-Tyr(3-OMe, tBu)-OH) [1]

    • Status: Ideal for SPPS.[1]

    • Risk:[1][2] Steric hindrance is high due to the adjacent -OMe and -OtBu groups.[1]

  • Scenario B: Phenol is Free (Fmoc-Tyr(3-OMe)-OH) [1]

    • Status:High Risk. If this residue is placed in the middle of a sequence, the free phenolic -OH can act as a nucleophile in subsequent coupling steps, leading to O-acylation (branching).[1]

    • Action: If possible, source the tBu-protected version.[1] If you must use the free phenol, use a "soft" coupling protocol (see Module 2) and consider post-synthesis acetylation capping if branching is observed.

Step 2: Solvation Protocols

This compound is generally hydrophobic.[1]

Solvent SystemSolubility RatingNotes
DMF (Dimethylformamide) Excellent Standard solvent.[1][3] Dissolve at 0.2M – 0.5M.
NMP (N-Methyl-2-pyrrolidone) Superior Recommended for "difficult sequences" or if aggregation is suspected.[1]
DCM (Dichloromethane) ModerateAvoid as primary solvent; promotes aggregation in longer peptides.[1]

Module 2: Coupling Protocols

The "Gold Standard" Protocol (DIC/Oxyma)

To mitigate steric hindrance and minimize racemization of this electron-rich residue, avoid high concentrations of tertiary bases (like DIEA) during the activation step, as they can promote base-catalyzed racemization.[1]

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide)[1]

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)[1]

  • Solvent: DMF

Protocol:

  • Dissolve: this compound (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activate: Add DIC (3.0 eq) to the mixture.

  • Pre-activation: Let stand for 2–3 minutes (do not exceed 5 mins).

  • Coupling: Add solution to the resin.[4][5][6]

  • Time: Allow to react for 60–120 minutes at Room Temperature.

  • Monitoring: Perform a Kaiser Test (ninhydrin). If slightly positive, perform a second coupling (double couple) using fresh reagents.[1]

Troubleshooting "Difficult" Couplings

If the Kaiser test remains positive (incomplete coupling) due to steric bulk:

  • Switch to HATU: Use HATU (2.9 eq) / HOAt (3.0 eq) / DIEA (6.0 eq).[1]

    • Warning: HATU is potent but increases the risk of racemization for Cys and His residues.

  • Microwave Assist: 75°C for 5 minutes (Power: 25W). Note: Do not microwave if Cys/His are present without controlling temp strictly (<50°C).

Module 3: Cleavage & Deprotection (The Critical Step)[1][2][8]

The Trap: The 3-methoxy group makes the phenyl ring highly susceptible to Electrophilic Aromatic Substitution (EAS) .[1] Upon TFA cleavage, protecting groups (tBu, Trt, Pbf) release carbocations.[1] These cations will permanently attach to the electron-rich Tyr(3-OMe) ring if not intercepted.[1]

The Solution: You must use a "High Scavenger" cocktail containing thiols.

Recommended Cocktail: Modified Reagent K
  • TFA: 82.5% (Cleavage agent)[1]

  • Phenol: 5% (Scavenger for tBu cations)[1]

  • Thioanisole: 5% (Accelerates removal of Pbf/Pmc)[1]

  • Water: 5% (Hydrolysis)[1]

  • EDT (1,2-Ethanedithiol) or DODT: 2.5% (Critical thiol scavenger)[1]

Protocol:

  • Pre-chill the cocktail to 0°C.

  • Add to resin.[1][4][5][6] Allow to warm to RT.

  • Reaction time: 2.5 – 3.0 hours . (Slightly longer than standard to ensure steric removal of Pbf from Arg if present).

  • Precipitate in cold Diethyl Ether .

Visualizing the Workflow

The following diagram illustrates the decision logic for coupling and the critical path for preventing side reactions.

SynthesisWorkflow Start Start: this compound CheckProtect Check Phenol Protection (Position 4 -OH) Start->CheckProtect Protected Protected (-OtBu) Standard SPPS CheckProtect->Protected Yes FreePhenol Free Phenol (-OH) Risk: O-Acylation CheckProtect->FreePhenol No Coupling Coupling Strategy: DIC + Oxyma (1:1:1) Avoid excess base Protected->Coupling SoftCouple Soft Coupling: Use 0.8 eq Base Monitor closely FreePhenol->SoftCouple Cleavage Cleavage Cocktail Selection CRITICAL STEP Coupling->Cleavage SoftCouple->Cleavage RiskAssess Risk: Electron Rich Ring Attracts tBu+ cations Cleavage->RiskAssess Cocktail Use Thiol Scavengers (TFA / Phenol / H2O / DODT) Prevent Ring Alkylation RiskAssess->Cocktail Mitigation

Caption: Decision matrix for handling this compound, highlighting the divergence based on phenol protection and the convergence on high-scavenger cleavage requirements.

Troubleshooting & FAQ

Q1: My final peptide mass is +56 Da or +106 Da higher than expected. What happened?

Diagnosis: This is likely Ring Alkylation .[1]

  • Cause: During cleavage, a tert-butyl cation (+56) or a trityl cation (from Cys/His protection) attacked the electron-rich 3-methoxy-tyrosine ring because the scavenger capacity was insufficient.[1]

  • Fix: Repeat the synthesis (or cleavage if resin is saved) using DODT or EDT in your cocktail.[1] TIS (Triisopropylsilane) alone is often insufficient for such electron-rich aromatics [1].[1]

Q2: The coupling efficiency is low (Kaiser test is blue/purple). Should I heat it?

Diagnosis: Steric hindrance.[1]

  • Advice: Moderate heat (50°C) is acceptable unless you have Cysteine or Histidine in the sequence (risk of racemization).[1]

  • Better Alternative: Perform a Double Coupling . Do not increase the base; instead, drain the vessel and add a fresh solution of activated amino acid.

Q3: Can I use HBTU/DIEA?

Advice: It is not recommended as a first choice.

  • Reason: HBTU uses onium salt activation which, in the presence of excess DIEA (base), can cause racemization of electron-rich amino acids.[1] DIC/Oxyma is safer and often yields higher purity for hindered residues [2].

Q4: The product is colored (Green or Yellow) after cleavage.

Diagnosis: Incomplete scavenging or nitration.

  • Cause: Electron-rich aromatics can form colored adducts or charge-transfer complexes.[1] Green coloration often indicates incomplete removal of Trp protecting groups or modification of the Tyr(3-OMe) ring.[1]

  • Fix: Ensure your cleavage cocktail contains Phenol and Water .[1] Phenol helps prevent polymer formation on the resin and keeps the peptide "clean."

References

  • Citation Context: Grounding for the necessity of scavengers (EDT/Thioanisole)
  • Citation Context: Details on racemization risks and aspartimide formation, supporting the recommend
  • Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (General Reference for DIC/Oxyma protocols).

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Fmoc-Tyr(3-Methoxy)-OH and Fmoc-Tyr(Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

To our colleagues in peptide research and drug development, this guide offers a deep dive into the selection of side-chain protection for tyrosine, a critical amino acid in many bioactive peptides. The choice between Fmoc-Tyr(3-Methoxy)-OH and Fmoc-Tyr(Me)-OH is not merely a matter of preference but a strategic decision that can significantly impact the efficiency of solid-phase peptide synthesis (SPPS), the final purity of the product, and the potential for side reactions. This document provides an objective, data-supported comparison to guide your synthetic strategy.

Executive Summary

The primary distinction between this compound and Fmoc-Tyr(Me)-OH lies in the lability of their respective side-chain protecting groups. The 3-methoxybenzyl ether of this compound is significantly more acid-labile than the simple methyl ether of Fmoc-Tyr(Me)-OH. This fundamental difference dictates the cleavage conditions required for their removal, with Fmoc-Tyr(Me)-OH demanding harsher acidic treatments. Consequently, this compound is often favored for the synthesis of sensitive peptides where minimal exposure to strong acids is desirable. Conversely, the robustness of the methyl group in Fmoc-Tyr(Me)-OH offers stability throughout synthesis, but its removal can pose challenges and potentially lead to side reactions if not optimized.

Introduction: The Imperative of Tyrosine Side-Chain Protection in Fmoc-SPPS

Tyrosine's phenolic hydroxyl group is a nucleophile that, if left unprotected, can undergo undesirable acylation during the coupling steps of Fmoc-based SPPS.[1] This necessitates the use of a protecting group on the side chain. The ideal protecting group should be stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) yet be cleanly removable at the end of the synthesis without degrading the peptide.[2] The choice between a 3-methoxybenzyl ether and a methyl ether represents a trade-off between lability and stability, a central theme in peptide synthesis strategy.

Chemical and Physical Properties at a Glance

A clear understanding of the physical properties of these derivatives is essential for their effective use in SPPS.

PropertyThis compoundFmoc-Tyr(Me)-OH
Structure Fmoc-NH-CH(CH₂-C₆H₄-O-CH₂-C₆H₄-OCH₃)-COOHFmoc-NH-CH(CH₂-C₆H₄-O-CH₃)-COOH
Molecular Weight 523.57 g/mol 417.46 g/mol
Side-Chain Protecting Group 3-MethoxybenzylMethyl
Protecting Group Lability Highly acid-labileAcid-stable, requires harsh acidolysis

Head-to-Head Performance in Solid-Phase Peptide Synthesis

Coupling Efficiency

Both this compound and Fmoc-Tyr(Me)-OH generally exhibit good coupling efficiency under standard SPPS conditions using common activators like HBTU/HOBt or HATU.[3] However, for sterically hindered couplings or "difficult sequences" known to cause aggregation, the slightly bulkier 3-methoxybenzyl group could potentially influence reaction kinetics. In such cases, extended coupling times or the use of more potent coupling reagents may be necessary.[2] Microwave-assisted SPPS can also enhance coupling efficiency for both derivatives, particularly in long or complex sequences.[4]

Deprotection and Cleavage: The Critical Distinction

The most significant performance difference between these two derivatives emerges during the final cleavage and deprotection step.

  • This compound: The 3-methoxybenzyl group is designed for high acid lability. It is typically cleaved using standard TFA-based cocktails, such as TFA/TIS/water (95:2.5:2.5), under relatively mild conditions and shorter reaction times (e.g., 2-3 hours).[5][6] This makes it an excellent choice for peptides containing other acid-sensitive modifications or residues.

  • Fmoc-Tyr(Me)-OH: The methyl ether is significantly more stable and requires harsher acidic conditions for cleavage.[7] Standard TFA cocktails are often insufficient. Effective cleavage typically necessitates the use of strong acids like trifluoromethanesulfonic acid (TFMSA) or hydrofluoric acid (HF), often at elevated temperatures or for prolonged periods. This can increase the risk of side reactions with sensitive residues like tryptophan or methionine elsewhere in the peptide sequence.

Side Reaction Profile
  • This compound: The primary concern during cleavage is the generation of the 3-methoxybenzyl cation, which can potentially alkylate nucleophilic residues like tryptophan and methionine. The inclusion of scavengers such as triisopropylsilane (TIS) or thioanisole in the cleavage cocktail is crucial to mitigate this risk.

  • Fmoc-Tyr(Me)-OH: The harsh conditions required for demethylation can lead to a higher incidence of side reactions. A potential, though less common, side reaction is the partial demethylation during repeated piperidine treatments for Fmoc removal over the course of a long synthesis, although the methyl ether is generally considered robust.[8] More significantly, the aggressive acidic cleavage can cause degradation of the target peptide. LC-MS analysis is critical to detect any unintended demethylation, which would present as a mass shift of -14 Da.[8]

Decision-Making Workflow for Derivative Selection

The choice between this compound and Fmoc-Tyr(Me)-OH can be guided by the specific requirements of the target peptide. The following diagram illustrates a logical workflow for this decision-making process.

G start Start: Synthesizing a Tyr-containing peptide q1 Does the peptide contain acid-sensitive residues (e.g., Trp(Boc), Pbf, tBu)? start->q1 rec_methoxy Recommend: This compound q1->rec_methoxy Yes q2 Is maximal side-chain stability during synthesis the absolute priority? q1->q2 No cleavage_methoxy Use standard TFA cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours. rec_methoxy->cleavage_methoxy rec_methyl Consider: Fmoc-Tyr(Me)-OH cleavage_methyl Requires harsh cleavage (e.g., TFMSA or HF). Optimize conditions carefully. rec_methyl->cleavage_methyl q2->rec_methoxy No q2->rec_methyl Yes end_methoxy Proceed with Synthesis cleavage_methoxy->end_methoxy end_methyl Proceed with Synthesis cleavage_methyl->end_methyl

Caption: Decision workflow for selecting the appropriate Tyr derivative.

Experimental Protocols

The following protocols provide a framework for a comparative synthesis of a model peptide (e.g., Ac-Gly-Tyr-Ala-NH₂) to evaluate the performance of each derivative.

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g)

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Ala-OH, this compound, Fmoc-Tyr(Me)-OH

  • Coupling Reagents: HBTU, HOBt, DIPEA

  • Fmoc Deprotection: 20% piperidine in DMF

  • Solvents: DMF, DCM (peptide synthesis grade)

  • Cleavage Cocktails:

    • For Tyr(3-Methoxy): 95% TFA, 2.5% TIS, 2.5% H₂O

    • For Tyr(Me): 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole (or TFMSA-based cocktail)

  • Precipitation: Cold diethyl ether

Solid-Phase Peptide Synthesis Workflow

This protocol can be adapted for automated peptide synthesizers.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.[3]

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Acetylation: Acetylate the N-terminus with a solution of acetic anhydride/DIPEA/DMF.

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_wash Final Wash repeat->final_wash No cleavage Cleavage & Deprotection final_wash->cleavage end End: Purify Peptide cleavage->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Reaction:

    • For Tyr(3-Methoxy) peptide: Add the TFA/TIS/H₂O cocktail to the resin and react for 2-3 hours at room temperature.

    • For Tyr(Me) peptide: Add the appropriate harsh cleavage cocktail and react according to optimized conditions (may require longer times or elevated temperatures).

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Analysis
  • RP-HPLC: Analyze the crude peptide purity on a C18 column.

  • LC-MS: Confirm the molecular weight of the desired peptide and identify any byproducts, such as demethylated species from the Tyr(Me) synthesis.

Conclusion and Recommendations

The selection between this compound and Fmoc-Tyr(Me)-OH is a critical decision that should be made based on the overall synthetic strategy and the nature of the target peptide.

  • This compound is the recommended choice for:

    • Synthesis of peptides with acid-sensitive residues.

    • General-purpose peptide synthesis where milder cleavage conditions are preferred to maximize purity and minimize side reactions.

  • Fmoc-Tyr(Me)-OH should be considered when:

    • The peptide sequence is short and lacks other sensitive residues.

    • The synthetic strategy requires an exceptionally stable tyrosine protecting group that can withstand conditions under which other groups might be labile. However, the researcher must be prepared to employ and optimize harsh cleavage conditions.

Ultimately, the principles of scientific integrity demand that the final product of any synthesis be rigorously analyzed to confirm its identity and purity. The protocols and considerations outlined in this guide provide a framework for making an informed choice and achieving successful synthesis of tyrosine-containing peptides.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • The Royal Society of Chemistry. (2011). Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • CEM Corporation. (n.d.). CEM Applications. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • CEM Corporation. (2022). CEM Liberty 2.0 Series Brochure. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Peptides With and Without 3-Methoxytyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a powerful strategy to modulate their pharmacological properties. Among these, 3-methoxytyrosine, a derivative of tyrosine, is of growing interest. Understanding how this modification impacts the peptide's physicochemical characteristics is paramount. This guide provides an in-depth spectroscopic comparison of peptides containing canonical L-tyrosine versus those incorporating 3-methoxytyrosine, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of Tyrosine O-Methylation

Tyrosine's phenolic hydroxyl group is a critical functional moiety, participating in hydrogen bonding, phosphorylation, and redox reactions. Its O-methylation to form 3-methoxytyrosine fundamentally alters these properties. The methoxy group is less polar, incapable of hydrogen bond donation, and sterically larger than the hydroxyl group. These changes can profoundly influence a peptide's conformation, solubility, and interaction with biological targets. Spectroscopic techniques offer a sensitive means to probe these structural and electronic perturbations. This guide will focus on three core techniques: UV-Visible (UV-Vis) Absorption, Fluorescence, and Circular Dichroism (CD) spectroscopy.

UV-Visible Absorption Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy is a foundational technique for characterizing peptides, with the aromatic residues—tryptophan, tyrosine, and phenylalanine—being the dominant chromophores in the near-UV region (230-300 nm)[1]. The absorption profile of a peptide in this region is a direct reflection of its aromatic amino acid content and their local microenvironment.

Causality of Experimental Choices

The choice to use UV-Vis spectroscopy is predicated on its ability to detect changes in the electronic structure of the tyrosine side chain upon O-methylation. The hydroxyl group of tyrosine and the methoxy group of 3-methoxytyrosine exert different electronic effects on the aromatic ring, which is expected to manifest as shifts in the absorption maxima (λmax) and changes in the molar extinction coefficient (ε).

Predicted Spectroscopic Differences

The UV absorption spectrum of L-tyrosine in aqueous solution typically exhibits an absorption maximum around 274-275 nm[2][3]. The introduction of a methoxy group in place of the hydroxyl group, as in 3-methoxytyrosine, is expected to cause a slight red-shift (bathochromic shift) in the λmax and potentially an increase in the molar extinction coefficient. This is because the methoxy group is also an electron-donating group, influencing the π-electron system of the benzene ring. For instance, 4-methylanisole, a structural analogue of the 3-methoxytyrosine side chain, has a reported λmax of approximately 279 nm in methanol[1].

Data Presentation: Expected UV-Vis Parameters
ResidueExpected λmax (nm)Expected Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)
L-Tyrosine~274~1400[2]
3-Methoxytyrosine~278-280>1400 (predicted)
Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for acquiring high-quality UV-Vis absorption spectra of peptides.

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Caption: Workflow for UV-Vis spectroscopic analysis of peptides.

Step-by-Step Methodology:

  • Peptide Purity and Concentration: Ensure peptides are of high purity (>95%), as determined by HPLC. Accurately determine the peptide concentration using a reliable method such as quantitative amino acid analysis.

  • Solvent and Buffer Preparation: Prepare a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer components should have minimal absorbance in the wavelength range of interest.

  • Instrument Setup:

    • Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow for a warm-up period of at least 30 minutes to ensure lamp stability.

    • Set the desired wavelength range (e.g., 200-400 nm), a data interval of 1.0 nm, and a moderate scan speed[4].

  • Blanking: Fill a 1.0 cm pathlength quartz cuvette with the buffer used to dissolve the peptides. Place it in the sample holder and perform a baseline correction or "blank" measurement.

  • Sample Measurement:

    • Carefully rinse the cuvette with the peptide solution before filling it.

    • Ensure there are no air bubbles in the light path.

    • Acquire the absorption spectrum of the peptide solution. The absorbance at λmax should ideally be between 0.1 and 1.0 for optimal accuracy[5]. Multiple dilutions may be necessary to achieve this.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: ε = A / (c * l), where A is the absorbance at λmax, c is the molar concentration, and l is the pathlength in cm[6].

Fluorescence Spectroscopy: A More Sensitive Probe of the Microenvironment

Fluorescence spectroscopy is significantly more sensitive than absorption spectroscopy and provides information not only about the presence of fluorophores but also about their immediate surroundings[7][8]. Tyrosine is intrinsically fluorescent, and its emission properties are highly dependent on its local environment.

Causality of Experimental Choices

The rationale for employing fluorescence spectroscopy is that the O-methylation of tyrosine will likely alter its fluorescence quantum yield and emission maximum. The hydroxyl group of tyrosine can be quenched by nearby proton acceptors or deprotonation at high pH, processes that are absent in 3-methoxytyrosine. Furthermore, the electronic changes from the methoxy group will influence the energy of the excited state.

Predicted Spectroscopic Differences

L-tyrosine typically excites around 274 nm and emits at approximately 303 nm[2]. The fluorescence quantum yield of tyrosine is relatively low (around 0.14)[2]. For 3-methoxytyrosine, we can predict its behavior by considering anisole as a model. Anisole's fluorescence is sensitive to temperature but generally present[9]. The methoxy group, being electron-donating, is expected to slightly red-shift both the excitation and emission maxima compared to tyrosine. The quantum yield may also be altered, potentially increasing due to the removal of the quenching-prone hydroxyl group.

Data Presentation: Expected Fluorescence Parameters
ResidueExpected Excitation λmax (nm)Expected Emission λmax (nm)Expected Quantum Yield (ΦF)
L-Tyrosine~274~303[2]~0.14[2]
3-Methoxytyrosine~278-282 (predicted)~305-310 (predicted)Potentially > 0.14 (predicted)
Experimental Protocol: Fluorescence Spectroscopy

This protocol details the acquisition of fluorescence excitation and emission spectra for peptides.

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Caption: Workflow for fluorescence spectroscopic analysis of peptides.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare peptide solutions in a suitable buffer at a much lower concentration than for UV-Vis, typically in the low micromolar range (e.g., 1-10 µM).

    • Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner-filter effects.

    • Filter the solutions through a 0.22 µm filter to remove any particulate matter that could cause light scattering.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the xenon lamp to stabilize (typically 30-60 minutes).

    • Set the excitation and emission slit widths (e.g., 2-5 nm). Smaller slit widths provide better resolution but lower signal-to-noise.

  • Emission Spectrum Acquisition:

    • Place the blank (buffer) in the cuvette holder. Scan the emission range (e.g., 285-450 nm) while exciting at a fixed wavelength (e.g., 274 nm for the tyrosine-containing peptide).

    • Replace the blank with the sample and acquire the emission spectrum using the same settings.

  • Excitation Spectrum Acquisition:

    • Set the emission monochromator to the wavelength of maximum emission determined from the emission spectrum.

    • Scan the excitation wavelengths (e.g., 230-295 nm) to obtain the excitation spectrum for both the blank and the sample.

  • Data Analysis:

    • Subtract the blank spectra from the corresponding sample spectra.

    • Identify the excitation and emission maxima.

    • If desired, calculate the relative fluorescence quantum yield (Φsample) using the following equation, with a well-characterized standard like quinine sulfate (Φstd = 0.54 in 0.5 M H2SO4): Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Circular Dichroism Spectroscopy: Assessing Secondary and Tertiary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of peptides and proteins in solution[10][11]. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Causality of Experimental Choices

The rationale for using CD spectroscopy is that the substitution of tyrosine with 3-methoxytyrosine could induce changes in the peptide's secondary or tertiary structure due to altered polarity, loss of hydrogen bonding capability, and increased steric bulk.

  • Far-UV CD (190-250 nm): This region is dominated by the amide bonds of the peptide backbone and is sensitive to secondary structure elements like α-helices, β-sheets, and random coils[10].

  • Near-UV CD (250-350 nm): This region is sensitive to the environment of aromatic amino acid side chains and can provide information about the tertiary structure of the peptide[10].

Predicted Spectroscopic Differences
  • Far-UV CD: If the O-methylation significantly perturbs the peptide's backbone conformation, changes in the far-UV CD spectrum will be observed. For example, a shift from a random coil (strong negative band around 198 nm) to a more ordered structure would be readily apparent.

  • Near-UV CD: The aromatic side chains of tyrosine and 3-methoxytyrosine are chiral environments within a folded peptide, and will contribute to the near-UV CD spectrum. The electronic differences between the two residues are expected to result in different near-UV CD signatures, even if the overall peptide fold remains the same.

Data Presentation: Expected CD Spectral Features
Spectral RegionPeptide with L-TyrosinePeptide with 3-MethoxytyrosineInterpretation of Differences
Far-UV (190-250 nm) Spectrum characteristic of its secondary structure (e.g., α-helix: negative bands at ~222 and ~208 nm).May show a similar or different spectrum.Differences indicate a change in secondary structure.
Near-UV (250-350 nm) Signal arising from the tyrosine side chain in its specific tertiary environment.A different signal is expected due to the altered chromophore.Differences can indicate changes in tertiary structure or simply reflect the different electronic properties of the side chain.
Experimental Protocol: Circular Dichroism Spectroscopy

This protocol provides a step-by-step guide for acquiring CD spectra of peptides.

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Caption: Workflow for Circular Dichroism spectroscopic analysis of peptides.

Step-by-Step Methodology:

  • Sample and Buffer Preparation:

    • Use a buffer with low absorbance in the far-UV region. Phosphate buffers are ideal. Avoid high concentrations of chloride ions.

    • Prepare peptide solutions with accurately known concentrations. For far-UV, concentrations are typically around 0.1 mg/mL, and for near-UV, around 1 mg/mL[12].

    • Use cuvettes with appropriate pathlengths (e.g., 1 mm for far-UV, 10 mm for near-UV).

  • Instrument Setup:

    • Purge the instrument with dry nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs strongly in the far-UV[5].

    • Allow the lamp to warm up for at least 30 minutes.

    • Set the experimental parameters: wavelength range (e.g., 190-260 nm for far-UV), bandwidth (e.g., 1 nm), scan speed, and number of accumulations (to improve signal-to-noise).

  • Data Acquisition:

    • Acquire a baseline spectrum with the cuvette containing only the buffer.

    • Acquire the spectrum of the peptide sample.

    • It is good practice to acquire multiple scans and average them.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the formula: [θ] = (θ * MRW) / (10 * d * c) where θ is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids), d is the pathlength in cm, and c is the concentration in g/mL. The units of [θ] are deg·cm²·dmol⁻¹[11].

    • For far-UV spectra, use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil.

Conclusion

The substitution of tyrosine with 3-methoxytyrosine is a subtle yet significant modification that can be effectively characterized using a suite of spectroscopic techniques. UV-Vis spectroscopy will reveal changes in the electronic ground state of the aromatic chromophore. Fluorescence spectroscopy offers a more sensitive window into the excited state and the local microenvironment of the modified residue. Finally, Circular Dichroism provides invaluable information on how this substitution impacts the overall secondary and tertiary structure of the peptide. By systematically applying these methods, researchers can gain a comprehensive understanding of the structural consequences of tyrosine O-methylation, paving the way for the rational design of novel peptide therapeutics.

References

  • Mirschinka, F., Geiler, J. N., Kaiser, S. A., Mansbart, M., & Schünemann, E. (2021). Imaging of water droplet clusters on glass with simultaneous laser-induced fluorescence and near-infrared absorption. In Conference Proceedings.
  • hil5_sln.html. (n.d.). Retrieved from [Link]

  • Liyanage, M. R., Bakshi, K., Volkin, D. B., & Middaugh, C. R. (2014). Ultraviolet absorption spectroscopy of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 227–236.
  • Evident Scientific. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]

  • Ultraviolet Absorption Spectroscopy of Peptides | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

  • 1H NMR of 4-Methylanisole. (2020, March 13). Chemistry Stack Exchange. Retrieved from [Link]

  • Weiss, Y., Shalom, Y., Krichevsky, G., & Reches, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemistryOpen, 4(5), 574–580.
  • Eftink, M. R. (1995). Fluorescence Spectroscopy in Peptide and Protein Analysis. In Encyclopedia of Analytical Chemistry (pp. 1-16).
  • Jackson, J. C., Hammill, J. T., & Mehl, R. A. (2010). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. Chembiochem : a European journal of chemical biology, 11(1), 35–38.
  • Pace, C. N., Vajdos, F., Fee, L., Grimsley, G., & Gray, T. (1995). Molar absorption coefficients of Trp, Tyr, and cystine model compounds.... Protein Science, 4(11), 2411–2423.
  • Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino acid. (2024, January 31). In Wikipedia. [Link]

  • Yang, H. (2016). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine.
  • Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 40–43.
  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow.
  • Circular Dichroism Spectropolarimeter Instructions. (n.d.). UConn Health. Retrieved from [Link]

  • The circular dichroism spectra of L-and D-phenylalanine. (a and b) Are.... (n.d.). ResearchGate. Retrieved from [Link]

  • Goodwin, T. W., & Morton, R. A. (1946). The spectrophotometric determination of tyrosine and tryptophan in proteins. The Biochemical journal, 40(5-6), 628–632.
  • Brussel, L. B., Peer, H. G., & van der Heijden, A. (1975). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Zeitschrift fur Lebensmittel-Untersuchung und -Forschung, 159(6), 337–343.
  • Liyanage, M. R., Bakshi, K., Volkin, D. B., & Middaugh, C. R. (2014). Circular dichroism of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 247–254.
  • Pérez-Mellor, A., & Zehnacker, A. (2017). Vibrational circular dichroism of a 2,5-diketopiperazine (DKP)
  • Liyanage, M. R., Bakshi, K., Volkin, D. B., & Middaugh, C. R. (2014). Fluorescence spectroscopy of peptides. Methods in molecular biology (Clifton, N.J.), 1088, 237–246.
  • L-Tyrosine. (n.d.). PhotochemCAD. Retrieved from [Link]

  • White, C. J., & T. Smith, D. K. (2019). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Society reviews, 48(12), 3121–3141.
  • Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism.
  • Balestrieri, C., Colonna, G., & Irace, G. (1978). Determination of tyrosine exposure in proteins by second-derivative spectroscopy. FEBS letters, 90(2), 299–302.
  • Circular Dichroism Procedure. (n.d.). CU Anschutz School of Medicine. Retrieved from [Link]

  • An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et biophysica acta, 1751(2), 119–139.

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Assessing the purity of crude peptides synthesized with Fmoc-Tyr(3-Methoxy)-OH.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Assessing Purity of Crude Peptides Synthesized with Fmoc-Tyr(3-Methoxy)-OH

Executive Summary

This technical guide addresses the synthesis and quality control (QC) challenges associated with This compound (3-methoxytyrosine or 3-O-methyldopa derivative). Unlike standard tyrosine, the introduction of a methoxy group at the meta position (relative to the alanine side chain) introduces specific steric hindrance and electronic activation that complicate both coupling and purification.

This guide compares the performance of this compound against the industry standard Fmoc-Tyr(tBu)-OH , providing optimized protocols for synthesis, cleavage, and analytical resolution.

Chemical Context & Comparative Analysis

The incorporation of 3-methoxytyrosine is often driven by the need to study dopamine metabolism pathways, improve metabolic stability against tyrosinases, or modulate receptor binding affinity via steric bulk.

Head-to-Head Comparison: Target vs. Standard
FeatureFmoc-Tyr(tBu)-OH (Standard)This compound (Target)Impact on Purity
Steric Profile Low (Side chain is planar phenol)High (Ortho-methoxy group adds bulk)Slower coupling kinetics; higher risk of deletion sequences (Des-Tyr impurities).
Electronic State Electron-rich (Protected by tBu)Highly Electron-Rich (Methoxy + Phenol)The aromatic ring is highly activated; increased susceptibility to alkylation by carbocations during TFA cleavage.
Hydrophobicity Moderate (Native Tyr is polar)Increased (Methoxy is lipophilic)Significant retention time shift in RP-HPLC; potential overlap with late-eluting hydrophobic impurities.
Mass Shift Base Mass (MW)+30.01 Da (vs. Native Tyr)Distinct mass signature allows easy MS identification, but +30 Da can be confused with oxidation (+16) or formylation (+28) if resolution is low.

Synthesis & Cleavage Optimization

To ensure high crude purity, the synthesis protocol must adapt to the steric and electronic properties of the 3-methoxy substituent.

A. Coupling Protocol (The "Steric" Adjustment)

Standard HBTU/DIEA coupling is often insufficient for 3-methoxytyrosine due to steric hindrance at the coupling site.

  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

  • Stoichiometry: Increase to 4-5 equivalents relative to resin loading.

  • Double Coupling: Mandatory. Perform two coupling cycles (45 min each) to minimize deletion sequences.

B. Cleavage Cocktail (The "Electronic" Defense)

The 3-methoxy group makes the aromatic ring a "trap" for reactive carbocations (e.g., tert-butyl cations) generated during the removal of other protecting groups (Boc, tBu, Trt). If not scavenged, these cations will permanently alkylate the tyrosine ring, creating irreversible impurities (+56 Da adducts).

  • Standard Cocktail (Risky): 95% TFA / 2.5% TIS / 2.5% H2O.

  • Optimized Cocktail (Required): Reagent K or High-Scavenger Mix

    • Formula: 90% TFA / 5% Thioanisole / 2.5% EDT (1,2-ethanedithiol) / 2.5% Anisole.

    • Note: The sulfur-based scavengers (EDT/Thioanisole) are critical for protecting electron-rich aromatic rings.

Analytical Assessment Protocols

Step 1: Reverse-Phase HPLC (RP-HPLC)
  • Column: C18 (End-capped), 3.5 µm or smaller particle size (e.g., Zorbax Eclipse or Phenomenex Kinetex).

  • Mobile Phase:

    • A: 0.1% TFA in Water (Milli-Q)

    • B: 0.1% TFA in Acetonitrile (ACN)

  • Gradient: 5% B to 65% B over 30 minutes. (The 3-methoxy derivative will elute later than the native sequence).

Step 2: Mass Spectrometry Validation
  • Target Mass: Calculate the theoretical mass of the native sequence and add 30.01 Da for every Tyr replaced by 3-Methoxy-Tyr.

  • Common Impurity Flags:

    • [M - 193 Da]: Deletion sequence (Missing the entire Fmoc-Tyr(3-Methoxy) residue).

    • [M + 56 Da]: t-Butyl alkylation (Scavenger failure during cleavage).

    • [M + 14 Da]: Methyl ester formation (if Methanol was used in workup).

Workflow Visualization

The following diagram illustrates the critical decision points for synthesizing and assessing the purity of these specific peptides.

PurityAssessment Start Start: Peptide Sequence Design Coupling Coupling Step: this compound (Use HATU/HOAt, 4-5 eq, Double Couple) Start->Coupling Cleavage Cleavage & Deprotection (High Scavenger: TFA/Thioanisole/EDT) Coupling->Cleavage CrudeAnalysis Crude Analysis (LC-MS) Cleavage->CrudeAnalysis Decision Purity > 85%? CrudeAnalysis->Decision Purify Prep-HPLC Purification (Gradient Optimization) Decision->Purify Yes Troubleshoot Troubleshoot Impurities Decision->Troubleshoot No Impurity1 Mass = Target - 193 Da (Deletion Sequence) Action: Recouple or Cap Troubleshoot->Impurity1 Impurity2 Mass = Target + 56 Da (tBu Alkylation) Action: Increase Scavengers Troubleshoot->Impurity2 Impurity1->Coupling Optimize Next Run Impurity2->Cleavage Optimize Next Run

Caption: Decision tree for synthesis and QC of 3-methoxytyrosine peptides, highlighting critical impurity checkpoints.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews. (Comprehensive review on protecting groups and scavenger selection for electron-rich amino acids). Link

  • Perich, J. W., & Reynolds, E. C. (1991). "Fmoc/solid-phase synthesis of Tyr(P)-containing peptides." International Journal of Peptide and Protein Research. (Foundational work on modified tyrosine synthesis challenges). Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. (Protocols for hindered coupling using HATU). Link

  • King, D. S., et al. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[4] International Journal of Peptide and Protein Research. (Establishes the "Reagent K" scavenger principle). Link

  • Sigma-Aldrich (Merck). "this compound Product Specification." (Standard commercial specifications for building block purity). Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.